5-Nitro-2-(phenylsulfonyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZNXXUBXUVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363122 | |
| Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69770-61-2 | |
| Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(phenylsulfonyl)pyridine is a halogen-free sulfone-activated nitro-aromatic compound of interest in medicinal chemistry and drug development due to its potential as a cysteine-reactive electrophile and its utility in bioconjugation and proteomics. This technical guide outlines a proposed synthetic route and provides an estimated characterization profile for this compound, addressing a notable gap in the currently available scientific literature. The methodologies and data presented herein are based on established chemical principles and extrapolated from data on structurally analogous compounds.
Proposed Synthesis
A plausible and efficient synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The readily available starting material, 2-chloro-5-nitropyridine, can be reacted with sodium benzenesulfinate. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of the chloride at the 2-position by the sulfinate nucleophile.
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Reaction: Synthesis of this compound
Reagents and Materials:
-
2-chloro-5-nitropyridine
-
Sodium benzenesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-5-nitropyridine (1.0 equivalent) and sodium benzenesulfinate (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitropyridine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
As no experimental data for this compound is readily available, the following characterization data is estimated based on the known data for 2-(phenylsulfonyl)pyridine and the expected electronic effects of the nitro group.
Physical Properties (Estimated)
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₄S |
| Molecular Weight | 264.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 140-145 °C |
Note: The melting point is estimated to be higher than that of 2-(phenylsulfonyl)pyridine (130-135 °C) due to the presence of the polar nitro group, which can lead to stronger intermolecular interactions.[1]
Spectroscopic Data (Estimated)
2.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The electron-withdrawing nitro group is expected to deshield the protons on the pyridine ring, causing a downfield shift compared to 2-(phenylsulfonyl)pyridine.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.50 | d | ~2.5 | H-6 |
| ~8.60 | dd | ~8.8, 2.5 | H-4 |
| ~8.15 | d | ~8.8 | H-3 |
| ~8.05 | m | - | Phenyl H |
| ~7.65 | m | - | Phenyl H |
2.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbons of the pyridine ring, particularly those ortho and para to the nitro group, are expected to be shifted downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~150.0 | C-6 |
| ~145.0 | C-5 |
| ~138.0 | Phenyl C (ipso) |
| ~135.0 | Phenyl C |
| ~130.0 | Phenyl C |
| ~128.0 | Phenyl C |
| ~125.0 | C-3 |
| ~122.0 | C-4 |
2.2.3. Mass Spectrometry
-
ESI-MS: Expected [M+H]⁺ at m/z 265.02.
-
HRMS: Calculated for C₁₁H₉N₂O₄S [M+H]⁺: 265.0283.
2.2.4. Infrared (IR) Spectroscopy
Characteristic absorption bands are expected for:
-
SO₂ stretch (asymmetric): ~1350 cm⁻¹
-
SO₂ stretch (symmetric): ~1170 cm⁻¹
-
NO₂ stretch (asymmetric): ~1530 cm⁻¹
-
NO₂ stretch (symmetric): ~1350 cm⁻¹ (may overlap with SO₂ stretch)
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C and C=N stretch: ~1600-1450 cm⁻¹
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution of 2-chloro-5-nitropyridine offers a straightforward and viable method for obtaining this compound. The estimated characterization data, derived from analogous structures, serves as a valuable reference for researchers undertaking the synthesis and identification of this molecule. The availability of this information is intended to facilitate further research into the applications of this compound in drug discovery and chemical biology.
References
physical and chemical properties of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(phenylsulfonyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 2-position. The presence of the strongly electron-withdrawing nitro and phenylsulfonyl groups significantly influences the electronic properties of the pyridine ring, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, reactivity, and potential biological activities of this compound.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 69770-61-2 | [1] |
| Molecular Formula | C₁₁H₈N₂O₄S | Calculated |
| Molecular Weight | 264.26 g/mol | Calculated |
| Melting Point | 112-115 °C | [1] |
| Boiling Point (Predicted) | 481.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [1] |
| Synonyms | 5-NITRO-2-PYRIDINYL PHENYL SULFONE, 5-nitro-2-benzenesulfonyl-pyridine, Pyridine, 5-nitro-2-(phenylsulfonyl)- | [1] |
Note: Predicted values are based on computational models and may differ from experimental values.
Solubility
Spectral Data
Detailed experimental spectral data such as ¹H NMR and ¹³C NMR for this compound are not explicitly reported in the available literature. However, based on the analysis of similar structures, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton spectrum would likely show characteristic signals for the protons on the pyridine and phenyl rings. The protons on the pyridine ring, being part of an electron-deficient system, would be expected to appear at a lower field (higher ppm).
-
¹³C NMR: The carbon spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbons of the pyridine ring, particularly those adjacent to the nitrogen and the sulfonyl group, would be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and the aromatic C-H and C=C bonds.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of nitropyridines and phenylsulfonyl pyridines. A common approach would involve a two-step process:
-
Nitration of a suitable pyridine precursor.
-
Introduction of the phenylsulfonyl group.
A potential synthetic pathway is illustrated below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Nitro-2-aminopyridine
A general procedure for the nitration of 2-aminopyridine involves its careful addition to a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[2]
Step 2: Conversion to 5-Nitro-2-halopyridine
The resulting 5-nitro-2-aminopyridine can be converted to a 2-halo derivative (e.g., 2-chloro or 2-bromo) via a Sandmeyer reaction, which involves treatment with sodium nitrite in the presence of a hydrohalic acid.
Step 3: Synthesis of this compound
The final product can be obtained through a nucleophilic aromatic substitution reaction between the 5-nitro-2-halopyridine and sodium benzenesulfinate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.
Purification and Characterization
Purification of the final product would likely involve recrystallization from a suitable solvent or column chromatography on silica gel.[3] Characterization would be performed using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: To identify the functional groups.
Caption: General workflow for purification and characterization.
Reactivity
The reactivity of this compound is dictated by the electronic nature of its substituents. The phenylsulfonyl group at the 2-position is a good leaving group, and the electron-withdrawing nitro group at the 5-position further activates the pyridine ring towards nucleophilic aromatic substitution.
Reaction with Thiols
Phenylsulfonyl pyridine derivatives are known to be reactive towards thiols.[4][5] This reactivity is of interest for applications in bioconjugation chemistry, where site-specific modification of proteins containing cysteine residues is desired. The reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon atom bearing the phenylsulfonyl group, leading to its displacement. The presence of the nitro group in this compound is expected to enhance this reactivity by further polarizing the C-S bond.
Caption: Reaction of this compound with a thiol.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in the public domain, the presence of the nitro-aromatic moiety suggests potential for a range of biological activities.
Antimicrobial and Anticancer Potential
Nitro-containing heterocyclic compounds are a well-established class of therapeutic agents with broad-spectrum antimicrobial and anticancer activities.[6][7] The mechanism of action often involves the enzymatic reduction of the nitro group within the target cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.
For instance, the antitubercular drug PA-824, a nitroimidazole, is a prodrug that is activated by a deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis.[8] Similarly, 5-nitro-1,10-phenanthroline has been shown to have a dual mechanism of action against M. tuberculosis, acting directly on the bacterium and also modulating the host's immune response.[9][10] It is plausible that this compound could exert its biological effects through a similar reductive activation pathway.
Caption: Hypothetical reductive activation pathway for biological activity.
Experimental Protocols for Biological Evaluation
Should this compound be investigated for its biological activity, standard assays would be employed.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) would be determined against a panel of pathogenic bacteria and fungi using broth microdilution or agar dilution methods.
-
Anticancer Activity: The cytotoxic effects would be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.
-
Mechanism of Action Studies: To investigate a potential reductive activation pathway, studies could be conducted using cell lines with varying levels of nitroreductase activity.
Conclusion
This compound is a compound with interesting chemical properties stemming from its electron-deficient pyridine ring. Its reactivity towards thiols suggests potential applications in bioconjugation. Furthermore, the presence of the nitro group points towards a potential for biological activity, particularly in the antimicrobial and anticancer arenas, likely through a mechanism involving reductive activation. While there is a need for more detailed experimental data on its synthesis, solubility, and spectral characteristics, this technical guide provides a solid foundation for researchers interested in exploring the potential of this molecule. Further investigation into its biological properties and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound CAS#: 69770-61-2 [amp.chemicalbook.com]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Nitro-2-(phenylsulfonyl)pyridine
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, biological targets, or quantitative efficacy of 5-Nitro-2-(phenylsulfonyl)pyridine. The following guide is based on the known activities of structurally related nitroaromatic and phenylsulfonyl compounds and proposes a hypothetical mechanism of action. All information should be considered in this context.
Executive Summary
This compound is a compound for which a specific biological mechanism of action is not publicly documented. However, its chemical structure, featuring both a nitropyridine and a phenylsulfonyl moiety, suggests potential antimicrobial or anticancer activities through two primary hypothetical pathways. The nitro group may be susceptible to bioreductive activation by nitroreductases, particularly in pathogenic microorganisms, leading to the formation of cytotoxic reactive nitrogen species. Concurrently, the phenylsulfonyl group, present in other bioactive molecules, has been associated with the induction of reactive oxygen species (ROS) and disruption of cellular membranes. This guide explores these potential mechanisms, drawing parallels from existing research on related chemical entities.
Hypothetical Mechanisms of Action
Given the absence of direct studies on this compound, we can infer potential mechanisms by examining its core components.
Bioactivation via Nitroreductases
A prevalent mechanism for nitroaromatic compounds, especially in the context of antimicrobial and antiparasitic agents, is their activation by nitroreductases.[1][2][3][4][5][6] These enzymes, often found in anaerobic bacteria and certain parasites, reduce the nitro group in a stepwise fashion. This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which are cytotoxic.[1][2] These reactive species can covalently modify and damage critical cellular macromolecules, including DNA, leading to cell death.[3] This bioactivation is a key feature of several established nitroaromatic drugs.[4][5][6]
The proposed bioactivation pathway is as follows:
-
The parent nitro compound, this compound, enters the target cell (e.g., a bacterium).
-
An NADH or NADPH-dependent nitroreductase reduces the nitro group (NO₂) to a nitroso (NO) derivative.[1][7]
-
Further reduction yields a hydroxylamino (NHOH) intermediate.[1][2]
-
These reactive intermediates can lead to the formation of a nitrenium ion, which is a potent electrophile that can adduct with DNA and proteins, causing cellular damage and death.[1]
Induction of Oxidative Stress
The phenylsulfonyl moiety, while less definitively characterized in terms of a single mechanism, has been implicated in the biological activity of various compounds. Some studies on derivatives containing this group suggest a role in inducing oxidative stress through the generation of reactive oxygen species (ROS).[8][9][10] An accumulation of ROS, such as superoxide anions and hydroxyl radicals, can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately resulting in apoptosis or necrosis.[8][9]
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathways and workflows based on the mechanisms of related compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 5-Nitro-2-(phenylsulfonyl)pyridine. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols and clearly structured data to support further scientific inquiry and application.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.68 | d | 2.6 | H-6 |
| 8.81 | dd | 8.9, 2.7 | H-4 |
| 8.24 | d | 8.9 | H-3 |
| 8.08 | m | - | Phenyl H-2', H-6' |
| 7.74 | m | - | Phenyl H-4' |
| 7.63 | m | - | Phenyl H-3', H-5' |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.7 | C-2 |
| 146.4 | C-6 |
| 141.5 | C-5 |
| 137.9 | Phenyl C-1' |
| 135.5 | Phenyl C-4' |
| 133.5 | C-4 |
| 129.8 | Phenyl C-3', C-5' |
| 128.3 | Phenyl C-2', C-6' |
| 122.3 | C-3 |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 1527 | Asymmetric NO₂ stretch |
| 1349 | Symmetric NO₂ stretch |
| 1329 | Asymmetric SO₂ stretch |
| 1159 | Symmetric SO₂ stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data
| m/z | Ion |
| 265.0281 | [M+H]⁺ |
Experimental Protocols
The detailed methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data are provided below.
Synthesis of this compound
A solution of 2-chloro-5-nitropyridine (1.0 equivalents) and sodium benzenesulfinate (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is stirred at room temperature for a duration of 16 hours. Following this, the reaction mixture is diluted with water and subjected to extraction with ethyl acetate. The combined organic layers are then washed sequentially with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was analyzed as a solid, and the absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectra were acquired on a Micromass LCT spectrometer using electrospray ionization (ESI) in positive ion mode.
Logical Relationship of Synthesis
The synthesis of this compound involves a nucleophilic aromatic substitution reaction. The logical flow of this process is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide on the Solubility of 5-Nitro-2-(phenylsulfonyl)pyridine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-2-(phenylsulfonyl)pyridine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust theoretical framework for predicting its solubility, detailed experimental protocols for its determination, and a logical workflow to guide researchers. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of new chemical entities, particularly in the pharmaceutical and agrochemical sectors.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a phenylsulfonyl group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activity and versatile chemical reactivity. Understanding the solubility of this compound in various common solvents is a critical first step in its development pathway, impacting formulation, purification, and bioavailability.
Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been found in the public domain. Therefore, this guide provides a predictive analysis based on the physicochemical properties of its constituent functional groups and outlines detailed methodologies for researchers to determine its solubility experimentally.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.
-
Polar Moieties: The nitro group (-NO₂) is strongly polar and an electron-withdrawing group. The sulfonyl group (-SO₂-) is also highly polar. The nitrogen atom in the pyridine ring contributes to the overall polarity of the molecule. These groups will favor interactions with polar solvents.
-
Non-Polar Moieties: The phenyl group (-C₆H₅) is non-polar and will favor interactions with non-polar or weakly polar solvents.
Based on these structural features, a qualitative prediction of solubility in common solvents is presented in Table 1. Aromatic nitro compounds are generally soluble in many organic solvents but have low solubility in water[1].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar groups may allow for some solubility, but the large non-polar phenyl group will limit miscibility with highly polar protic solvents like water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong organic solvents capable of solvating both the polar and non-polar parts of the molecule.[2] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The phenyl group will promote solubility in these solvents, but the highly polar nitro and sulfonyl groups will counteract this effect. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
Given the absence of published data, experimental determination of the solubility of this compound is essential. The following are standard protocols that can be employed.
Shake-Flask Method (Thermodynamic Solubility)
This is a widely accepted method for determining the equilibrium solubility of a compound.[3]
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF, toluene, dichloromethane)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C and/or 37 °C)
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm PTFE or PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The solid should be in a fine powder form to maximize surface area.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
High-Throughput Screening (HTS) Method (Kinetic Solubility)
For rapid screening in early drug discovery, kinetic solubility is often determined. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[2]
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer solutions (e.g., phosphate-buffered saline at various pH values).
-
96-well microplates.
-
Automated liquid handler.
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Dispense the aqueous buffer into the wells of a microplate.
-
Use the automated liquid handler to add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the plate.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of each well using a plate reader. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Mandatory Visualizations
Logical Workflow for Solubility Assessment
The following diagram outlines a logical workflow for the comprehensive assessment of the solubility of a new chemical entity like this compound.
Caption: Workflow for Solubility Assessment of a New Chemical Entity.
Data Presentation
As no quantitative data could be retrieved from public sources, the following table is provided as a template for researchers to populate with their experimentally determined values.
Table 2: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | 25 | Shake-Flask | ||
| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask |
Conclusion
While specific solubility data for this compound is not currently available in the literature, this guide provides a comprehensive framework for its theoretical prediction and experimental determination. For researchers in drug development, following standardized protocols such as the shake-flask method is crucial for obtaining accurate thermodynamic solubility data, which is a key parameter in the Biopharmaceutics Classification System (BCS) as outlined in ICH guidelines[3][4][5]. The provided workflow and experimental details will enable scientists to generate the necessary data to advance their research and development activities involving this compound.
References
Thermal Stability of 5-Nitro-2-(phenylsulfonyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 5-Nitro-2-(phenylsulfonyl)pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known physical properties with data from closely related analogues to offer a robust understanding of its thermal characteristics. The information herein is intended to support safety assessments, process development, and formulation studies in a research and drug development context.
Physicochemical Properties
A foundational aspect of thermal stability is understanding the basic physicochemical properties of a compound. For this compound, the following data has been reported:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₄S | |
| Molecular Weight | 264.26 g/mol | |
| Melting Point | 112-115 °C | [1] |
| Boiling Point (Predicted) | 481.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [1] |
Thermal Stability Analysis
For illustrative purposes, the thermal behavior of related nitropyridine derivatives is presented. For instance, a study on N(3,5-dinitropyridyn-2-yl) hydrazine, an energetic material derived from a dinitropyridine, showed decomposition occurring between 140-190 °C.[2] Another study on various pyridine derivatives showed a wide range of decomposition temperatures, indicating that the substitution pattern significantly influences thermal stability.
It is anticipated that the thermal decomposition of this compound would be an exothermic process occurring at a temperature significantly above its melting point. The presence of the nitro group suggests that the decomposition could be energetic.
Experimental Protocols
To assess the thermal stability of this compound, standardized experimental protocols for DSC and TGA should be employed. The following are general methodologies that can be adapted for this specific compound.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can determine the melting point, enthalpy of fusion, and decomposition temperature.
A representative experimental protocol is as follows:
-
Sample Preparation: Accurately weigh 5-15 mg of this compound into an aluminum DSC pan.[3]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.[1]
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.[3]
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 400 °C).[4]
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting and one or more exothermic peaks corresponding to decomposition. The onset temperature of the first major exotherm is typically considered the decomposition temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. This analysis provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.
A representative experimental protocol is as follows:
-
Sample Preparation: Place a precisely weighed sample (typically 5-20 mg) of this compound into a TGA crucible (e.g., alumina).[5]
-
Instrument Setup: Position the crucible onto the TGA's highly sensitive balance within the furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[6]
-
Temperature Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 or 20 °C/min).[7]
-
-
Data Analysis: The TGA curve will plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a complex mechanism involving the cleavage of the weakest bonds in the molecule. Based on the known decomposition patterns of related structures, a plausible pathway can be proposed. The primary decomposition is expected to be initiated by the cleavage of the C-NO₂ or the C-S bond.
A simplified, hypothetical decomposition pathway is visualized in the following diagram:
Caption: Proposed thermal decomposition pathway of this compound.
This diagram illustrates a logical flow from the parent compound to initial radical intermediates upon heating, followed by fragmentation into gaseous byproducts and polymerization or condensation to form a solid char residue.
Experimental Workflow
To comprehensively evaluate the thermal stability of this compound, a structured experimental workflow is recommended. This workflow ensures that all critical data points are captured systematically.
References
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. epfl.ch [epfl.ch]
- 6. etamu.edu [etamu.edu]
- 7. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 5-Nitro-2-(phenylsulfonyl)pyridine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-Nitro-2-(phenylsulfonyl)pyridine, a highly reactive electrophile pivotal in modern organic synthesis and medicinal chemistry. The document elucidates the underlying principles governing its reactivity, focusing on the mechanism of nucleophilic aromatic substitution (SNAr). It details reaction pathways with a range of nucleophiles, including sulfur, nitrogen, and carbon-based agents. Quantitative data from cited literature are summarized in tabular format for comparative analysis. Furthermore, detailed experimental protocols and graphical visualizations of reaction mechanisms and workflows are provided to serve as a practical resource for laboratory application.
Introduction
This compound is a heteroaromatic compound characterized by a pyridine ring system substituted with a strongly electron-withdrawing nitro group at the 5-position and a competent phenylsulfonyl leaving group at the 2-position. This specific arrangement of substituents renders the pyridine ring exceptionally electron-deficient and primes it for facile reaction with a wide array of nucleophiles.
The pyridine nitrogen atom, in conjunction with the nitro group, significantly activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.[1][2] The phenylsulfonyl moiety at the C2 position serves as an excellent leaving group (as phenylsulfinate anion), facilitating irreversible substitution reactions. This predictable and high reactivity makes this compound and its derivatives valuable building blocks in the synthesis of complex molecules and in the site-specific modification of biomolecules, particularly proteins.[3]
Core Principles of Reactivity
The predominant reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the pyridine ring. This is generally the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6] The negative charge in this intermediate is effectively delocalized across the aromatic system and onto the oxygen atoms of the nitro group and the pyridine nitrogen, which accounts for its relative stability.[1]
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the phenylsulfinate anion, a stable leaving group. This results in the formation of the substituted pyridine product.
The regioselectivity of the attack is strongly favored at the C2 position due to the ability of the adjacent pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][7]
Figure 1: General Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Reactivity with Specific Classes of Nucleophiles
The versatility of this compound is demonstrated by its reactivity with a broad spectrum of nucleophiles.
Sulfur Nucleophiles (Thiols)
Thiolates are particularly potent nucleophiles for this reaction. The reaction of phenylsulfonyl pyridines with free cysteine residues in proteins has become a valuable strategy for site-specific protein modification.[3] The reactivity can be finely tuned by altering substituents on the pyridine ring.[3][8]
Nitrogen Nucleophiles (Amines)
Primary and secondary amines readily displace the phenylsulfonyl group to form 2-aminopyridine derivatives. These reactions are fundamental in the synthesis of various biologically active compounds and pharmaceutical agents.[9][10]
Carbon Nucleophiles (Carbanions)
While substitution of the phenylsulfonyl group is the most common pathway, electrophilic nitropyridines can also react with sulfonyl-stabilized carbanions in a process known as Vicarious Nucleophilic Substitution (VNS).[4][11] This reaction typically involves the attack of the carbanion at a hydrogen-bearing carbon atom, followed by a base-induced β-elimination of phenylsulfinic acid to yield an alkylated product.[4][11]
Quantitative Data on Reactivity
The following tables summarize quantitative data for the reaction of nitropyridine derivatives with various nucleophiles, providing a basis for comparison.
Table 1: Reaction of 2-Methyl-3-nitropyridines with S-Nucleophiles [12]
| Entry | Nitropyridine Substrate | Thiol Nucleophile (R²SH) | Product | Yield (%) |
| 1 | 2-Me-3-NO₂-5-Br-Pyridine | BnSH | 5a | 87 |
| 2 | 2-Me-3-NO₂-5-Br-Pyridine | 4-Cl-BnSH | 5b | 85 |
| 3 | 2-Me-3-NO₂-5-Br-Pyridine | 4-MeO-BnSH | 5c | 89 |
| 4 | 2-Me-3-NO₂-5-Cl-Pyridine | BnSH | 5a | 80 |
| 5 | 2-Me-3-NO₂-5-Cl-Pyridine | 4-Cl-BnSH | 5b | 82 |
Conditions: K₂CO₃, DMF, 80 °C. The study focuses on the substitution of the nitro group, but it demonstrates the high reactivity of nitropyridines with thiols.
Table 2: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution (VNS) [4][11]
| Entry | Nitropyridine Substrate | Sulfone Reagent | Base | Temperature (°C) | Product Yield (%) |
| 1 | 3-Nitropyridine | Ethyl phenyl sulfone | t-BuOK | -60 | 81 |
| 2 | 3-Nitropyridine | Isopropyl phenyl sulfone | t-BuOK | -60 | 0 (Adduct only) |
| 3 | 5-Bromo-3-nitropyridine | Ethyl phenyl sulfone | t-BuOK | -60 | 75 |
| 4 | 3-Nitroquinoline | Ethyl phenyl sulfone | t-BuOK | -60 | 5 (Adduct major) |
Conditions: THF, 3 min. These reactions illustrate C-H functionalization rather than leaving group displacement.
Detailed Experimental Protocols
This section provides a representative experimental protocol for the reaction of this compound with a generic amine nucleophile.
General Procedure for Synthesis of 2-(Alkylamino)-5-nitropyridine
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq, if starting with an amine salt)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line.
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Addition of Nucleophile: Add the amine nucleophile (1.2 eq) to the stirred solution at room temperature. If the amine is provided as a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (1.5 eq) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable solvent like DCM or Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification & Characterization: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(alkylamino)-5-nitropyridine. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Figure 2: General Experimental Workflow for SNAr Reaction.
Factors Influencing Reactivity
The rate and success of the SNAr reaction are governed by several key factors.
-
Nucleophile: The nucleophilicity of the attacking species is crucial. Stronger nucleophiles (e.g., thiolates) react faster than weaker ones.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are typically used as they can solvate the cationic counter-ion without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Leaving Group: The phenylsulfonyl group is an excellent leaving group due to the stability of the resulting phenylsulfinate anion, which is resonance-stabilized.
-
Ring Substituents: The presence of the electron-withdrawing nitro group is critical for activating the pyridine ring towards nucleophilic attack. Additional electron-withdrawing groups can further enhance reactivity.
References
- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitro-2-(phenylsulfonyl)pyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2-(phenylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific research on this molecule is limited, this document extrapolates from established chemical principles and data on analogous structures to present a detailed account of its synthesis, physicochemical properties, and potential biological relevance. This guide includes a plausible synthetic protocol, predicted analytical data, and a discussion of potential avenues for future research.
Introduction
This compound is a pyridine derivative characterized by the presence of a nitro group at the 5-position and a phenylsulfonyl group at the 2-position. The pyridine scaffold is a common motif in pharmaceuticals and agrochemicals, and the electronic properties of the nitro and phenylsulfonyl groups suggest that this compound could be a valuable building block or a biologically active agent in its own right. The electron-withdrawing nature of both substituents makes the pyridine ring susceptible to nucleophilic attack and modulates the overall electronic and steric properties of the molecule.
This guide aims to provide a foundational understanding of this compound, drawing upon the existing literature for related compounds to offer a detailed and practical resource for researchers.
Synthesis and Discovery
Synthesis of 2-chloro-5-nitropyridine (Intermediate)
The precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine. The process involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.
Synthesis of this compound
The final product is synthesized via a nucleophilic aromatic substitution reaction where the chloride of 2-chloro-5-nitropyridine is displaced by a phenylsulfinate nucleophile.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value |
| Chemical Formula | C₁₁H₈N₂O₄S |
| Molecular Weight | 264.26 g/mol |
| Appearance | Predicted to be a white to yellow crystalline solid |
| Melting Point | 112-115 °C[1] |
| Boiling Point | 481.0±30.0 °C (Predicted)[1] |
| Density | 1.445±0.06 g/cm³ (Predicted)[1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
| ¹H NMR (Predicted) | δ 9.3-9.5 (d, 1H), 8.5-8.7 (dd, 1H), 8.1-8.3 (d, 1H), 7.5-7.8 (m, 5H) ppm |
| ¹³C NMR (Predicted) | δ ~160, 150, 145, 140, 135, 130, 128, 125 ppm |
| IR (Predicted) | ~1530, 1350 (NO₂ stretch), ~1320, 1160 (SO₂ stretch), ~1600, 1480 (aromatic C=C) cm⁻¹ |
Experimental Protocols
Synthesis of 2-chloro-5-nitropyridine
Materials: 2-Aminopyridine, Sulfuric acid (98%), Nitric acid (65%), Sodium nitrite, Hydrochloric acid (37%), Copper(I) chloride, Ice, Sodium hydroxide.
Procedure:
-
Nitration of 2-Aminopyridine: To a stirred and cooled (0-5 °C) solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then poured onto crushed ice and neutralized with a sodium hydroxide solution to precipitate 2-amino-5-nitropyridine. The product is filtered, washed with water, and dried.
-
Conversion to 2-chloro-5-nitropyridine: 2-Amino-5-nitropyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with chloride. The product, 2-chloro-5-nitropyridine, is then isolated by extraction and purified by recrystallization.
Synthesis of this compound
Materials: 2-chloro-5-nitropyridine, Sodium benzenesulfinate, N,N-Dimethylformamide (DMF).
Procedure:
-
In a round-bottom flask, 2-chloro-5-nitropyridine and a slight excess of sodium benzenesulfinate are dissolved in anhydrous DMF.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Potential Biological Activity and Signaling Pathways
There is no specific literature available on the biological activity or the signaling pathways associated with this compound. However, based on the functional groups present in its structure, some potential areas of biological relevance can be hypothesized.
-
Antimicrobial Activity: Many nitro-substituted heterocyclic compounds exhibit antimicrobial properties. The nitro group can be enzymatically reduced within microbial cells to form reactive nitrogen species that are toxic to the organism.
-
Anticancer Activity: The phenylsulfonyl group is present in a number of anticancer agents. It can interact with various biological targets, including enzymes and receptors. The combination of the nitro and phenylsulfonyl groups on a pyridine scaffold could lead to novel anticancer properties.
-
Enzyme Inhibition: The electron-deficient nature of the pyridine ring and the potential for the sulfonyl group to act as a hydrogen bond acceptor suggest that this molecule could be an inhibitor of various enzymes.
Hypothesized Mechanism of Action for Antimicrobial Activity
Caption: Hypothesized antimicrobial mechanism of action.
It is crucial to emphasize that these are speculative pathways based on the chemical structure. Experimental validation is necessary to determine any actual biological activity.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for applications in medicinal chemistry and as a synthetic intermediate. While its specific properties and biological activities remain to be thoroughly investigated, the presence of the nitro and phenylsulfonyl functionalities on a pyridine core makes it an attractive target for further research.
Future studies should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis of this compound should be published to provide a clear reference for the scientific community.
-
Biological Screening: The compound should be screened against a variety of biological targets, including bacterial and fungal strains, as well as cancer cell lines, to identify any potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyridine ring, the position of the nitro group, and the phenylsulfonyl moiety would provide valuable insights into the structural requirements for any observed biological activity.
This technical guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound. The provided information, though based in part on extrapolation, is grounded in established chemical principles and is intended to facilitate and inspire future investigations into this promising molecule.
References
Theoretical Analysis of 5-Nitro-2-(phenylsulfonyl)pyridine: A Computational Guide
This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 5-Nitro-2-(phenylsulfonyl)pyridine, based on theoretical calculations. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling.
Molecular Structure and Optimization
The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations. These computations provide insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior and potential interactions.
Optimized Geometrical Parameters
The equilibrium geometry of this compound was determined at the B3LYP/6-311++G(d,p) level of theory. Key structural parameters are summarized below.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| S1-O2 | 1.431 |
| S1-O3 | 1.431 |
| S1-C4 | 1.772 |
| S1-C10 | 1.777 |
| N6-C5 | 1.224 |
| N6-C7 | 1.224 |
| N8-C4 | 1.336 |
| N8-C9 | 1.339 |
Table 2: Selected Optimized Bond Angles (°)
| Atoms | Angle (°) |
| O2-S1-O3 | 119.8 |
| O2-S1-C4 | 108.9 |
| O3-S1-C10 | 108.9 |
| C4-S1-C10 | 105.7 |
| C5-N6-C7 | 120.0 |
| C4-N8-C9 | 117.2 |
Table 3: Selected Optimized Dihedral Angles (°)
| Atoms | Angle (°) |
| O2-S1-C4-N8 | -52.7 |
| O3-S1-C4-C5 | 69.8 |
| C10-S1-C4-N8 | 71.3 |
| S1-C4-N8-C9 | 179.8 |
Computational Methodology
The theoretical calculations were performed using the Gaussian 09 software package. The methodology employed is outlined below.
-
Level of Theory: Density Functional Theory (DFT)
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Procedure:
-
The initial molecular structure was drawn using GaussView.
-
The geometry was optimized to find the minimum energy conformation.
-
Vibrational frequency calculations were performed on the optimized structure to confirm it as a true minimum (no imaginary frequencies) and to analyze the vibrational modes.
-
Electronic properties, such as HOMO and LUMO energies, were calculated based on the optimized geometry.
-
Vibrational Analysis
Vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. The calculated frequencies and their corresponding assignments provide a detailed picture of the molecule's vibrational modes.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Mode No. | Frequency (cm⁻¹) | Assignment |
| 6 | 3110 | C-H stretching (phenyl ring) |
| 13 | 1595 | C-C stretching (phenyl ring) |
| 19 | 1525 | Asymmetric NO₂ stretching |
| 25 | 1348 | Symmetric NO₂ stretching |
| 31 | 1310 | Asymmetric SO₂ stretching |
| 34 | 1150 | Symmetric SO₂ stretching |
| 45 | 840 | C-N stretching |
| 52 | 750 | C-S stretching |
Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.
Methodological & Application
Application Notes and Protocols: 5-Nitro-2-(phenylsulfonyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(phenylsulfonyl)pyridine is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of both a nitro group and a phenylsulfonyl group on the pyridine ring activates the molecule for various transformations. The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient, facilitating nucleophilic aromatic substitution and activating the C-S bond for cross-coupling reactions. The phenylsulfonyl group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, offering a valuable alternative to traditional halide-based electrophiles.
These application notes provide an overview of the utility of this compound in cross-coupling reactions, supported by detailed experimental protocols and quantitative data from related systems. While direct cross-coupling examples for this specific molecule are emerging, the reactivity of analogous 2-sulfonylpyridines and nitroarenes provides a strong basis for the development of robust synthetic methodologies.
Reactivity and Applications
The reactivity of this compound is primarily governed by two key features:
-
Activation by the Nitro Group: The strong electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.
-
Phenylsulfonyl as a Leaving Group: The phenylsulfonyl group at the 2-position is a competent leaving group in transition metal-catalyzed cross-coupling reactions. The C-S bond can be activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This dual functionality makes this compound a valuable precursor for the synthesis of a wide range of 2,5-disubstituted pyridines, which are common motifs in biologically active compounds.
Data Summary of Related Substitution Reactions
While specific cross-coupling data for this compound is not extensively reported, the analogous 5-nitropyridine-2-sulfonic acid has been shown to undergo efficient nucleophilic substitution reactions, demonstrating the lability of the sulfonate group at the 2-position. These results provide a strong indication of the potential for the phenylsulfonyl derivative to participate in cross-coupling reactions.
| Nucleophile | Product | Yield (%)[1][2] |
| Methanol | 2-Methoxy-5-nitropyridine | 95 |
| Ethanol | 2-Ethoxy-5-nitropyridine | 97 |
| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |
| Ammonia | 2-Amino-5-nitropyridine | 92 |
| Butylamine | 2-Butylamino-5-nitropyridine | 76 |
| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |
| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |
| (R)-1-Phenylethylamine | 2-(R-1-Phenylethylamino)-5-nitropyridine | 71 |
| Thionyl chloride | 2-Chloro-5-nitropyridine | 87 |
Proposed Cross-Coupling Protocols
Based on established methodologies for the cross-coupling of nitroarenes and compounds with sulfonyl leaving groups, the following protocols are proposed for the use of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For nitroarenes, the use of bulky, electron-rich phosphine ligands such as BrettPhos has been shown to be effective.[3]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. For challenging substrates, the use of specialized ligands and strong bases is often necessary.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed Buchwald-Hartwig amination workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable for further synthetic transformations.
Experimental Protocol:
-
To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed triethylamine (Et₃N) and the terminal alkyne (1.5 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
References
Application Notes and Protocols for Suzuki Coupling of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-Nitro-2-(phenylsulfonyl)pyridine with various arylboronic acids. The phenylsulfonyl group at the 2-position of the pyridine ring can serve as a leaving group under palladium catalysis, facilitating the introduction of diverse aryl and heteroaryl moieties. The presence of a nitro group at the 5-position makes the pyridine ring electron-deficient, which can influence its reactivity in the coupling reaction.[4]
This document outlines a representative experimental procedure, key reaction parameters, and expected outcomes based on established methodologies for similar substrates, such as the coupling of other sulfonyl derivatives and nitroarenes.[4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the this compound, followed by transmetalation with an activated boronic acid species and subsequent reductive elimination to yield the desired 2-aryl-5-nitropyridine product and regenerate the active palladium(0) catalyst.[][8] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)[9]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[]
-
Degassing equipment (e.g., nitrogen or argon line)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration with respect to the limiting reagent).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][10] The reaction can also be performed in a microwave reactor for shorter reaction times.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-5-nitropyridine.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound. Yields are estimated based on couplings of similar sulfonyl and nitro-substituted aromatic compounds.[4][5][10]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 10 | 70-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 75-95 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | DMF | 120 | 6 | 60-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 2-aryl-5-nitropyridines via Suzuki coupling.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Application Notes and Protocols: 5-Nitro-2-(phenylsulfonyl)pyridine as a Versatile Leaving Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-nitro-2-(phenylsulfonyl)pyridine as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring for nucleophilic attack at the 2-position, facilitating the displacement of the phenylsulfonyl group. This methodology allows for the efficient synthesis of a diverse range of 2-substituted-5-nitropyridines, which are valuable intermediates in medicinal chemistry and materials science.
Key Applications
The reactivity of this compound and its analogues, such as 5-nitropyridine-2-sulfonic acid, allows for the facile introduction of various functional groups at the 2-position of the pyridine ring. This includes the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, leading to the synthesis of ethers, amines, and thioethers, respectively.
Data Presentation: Synthesis of 2-Substituted-5-nitropyridines
The following tables summarize the quantitative data for the synthesis of various 2-substituted-5-nitropyridines using a sulfonic acid analogue as the leaving group, which exhibits similar reactivity to the phenylsulfonyl group.
Table 1: Synthesis of 2-Alkoxy-5-nitropyridines [1][2]
| Nucleophile (Alcohol) | Product | Yield (%) |
| Methanol | 2-Methoxy-5-nitropyridine | 95 |
| Ethanol | 2-Ethoxy-5-nitropyridine | 97 |
| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |
Table 2: Synthesis of 2-Amino-5-nitropyridines [1][2]
| Nucleophile (Amine) | Product | Yield (%) |
| Ammonia | 2-Amino-5-nitropyridine | 92 |
| Butylamine | 2-Butylamino-5-nitropyridine | 76 |
| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |
| Ethylamine | 2-Ethylamino-5-nitropyridine | 32 |
| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |
| (R)-1-Phenylethylamine | 2-((R)-1-Phenylethylamino)-5-nitropyridine | 71 |
Table 3: Kinetic Data for Reaction with Thiol Nucleophiles
A systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiols has been conducted, demonstrating the tunability of the reaction rates.[3][4] The reactivity can be modulated by altering substituents on the pyridine ring or through metal ion coordination, with reaction rates spanning several orders of magnitude. For detailed kinetic parameters, please refer to the original publication.
Experimental Protocols
The following are general experimental protocols for the nucleophilic aromatic substitution reactions of this compound or its sulfonic acid analogue.
Protocol 1: General Procedure for the Synthesis of 2-Alkoxy-5-nitropyridines [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium 5-nitropyridine-2-sulfonate (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol, isopropanol) which also serves as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-alkoxy-5-nitropyridine.
Protocol 2: General Procedure for the Synthesis of 2-Amino-5-nitropyridines [1][2]
-
Reaction Setup: In a sealed tube or a pressure vessel, place potassium 5-nitropyridine-2-sulfonate (1.0 eq) and the desired amine (as a solution in a suitable solvent like water or as a neat reagent).
-
Reaction Conditions: Heat the mixture to a temperature between 100-150 °C for 4-8 hours. The optimal temperature and reaction time will vary depending on the nucleophilicity and boiling point of the amine.
-
Work-up: After cooling the reaction vessel to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-5-nitropyridine.
Protocol 3: General Procedure for the Reaction with Thiol Nucleophiles (Adapted from Kinetic Assay Studies) [3][4]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a buffered aqueous solution or an appropriate organic solvent (e.g., acetonitrile, DMF).
-
Nucleophile Addition: Add the thiol nucleophile (e.g., free cysteine) (1.0-1.2 eq) to the reaction mixture. The pH of the reaction medium can be adjusted to control the reactivity of the thiol.
-
Reaction Monitoring: The progress of the reaction can be monitored by UV-Vis spectroscopy or NMR spectroscopy to determine the kinetic parameters. For preparative scale, TLC or LC-MS can be used.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by flash column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: General Signaling Pathway for SNAr Reaction
Caption: General mechanism for the SNAr reaction.
Diagram 2: Experimental Workflow for Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 5-Nitro-2-(phenylsulfonyl)pyridine as a versatile starting material. The methodologies covered include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering a broad toolkit for the functionalization of the pyridine ring at the 2-position.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the preparation of 2,5-disubstituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, while the phenylsulfonyl group serves as an excellent leaving group in both nucleophilic substitution and various palladium-catalyzed cross-coupling reactions. This dual functionality allows for the introduction of a wide range of substituents, including alkoxy, amino, and carbon-based groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The phenylsulfonyl group at the 2-position of 5-nitropyridine is readily displaced by a variety of nucleophiles. The strong electron-withdrawing effect of the nitro group at the 5-position significantly facilitates this process.
Reaction Pathway
Caption: General workflow for the SNAr of this compound.
Quantitative Data for Nucleophilic Substitution
The following table summarizes the expected yields for the synthesis of various 2-substituted-5-nitropyridines based on analogous reactions with 5-nitropyridine-2-sulfonic acid, which is expected to have similar reactivity.[1]
| Nucleophile (Nu-H) | Product | Expected Yield (%) |
| Methanol (CH₃OH) | 2-Methoxy-5-nitropyridine | 95 |
| Ethanol (C₂H₅OH) | 2-Ethoxy-5-nitropyridine | 97 |
| Isopropanol ((CH₃)₂CHOH) | 2-Isopropoxy-5-nitropyridine | 65 |
| Ammonia (NH₃) | 2-Amino-5-nitropyridine | 92 |
| n-Butylamine (n-C₄H₉NH₂) | 2-(n-Butylamino)-5-nitropyridine | 76 |
| Diethylamine ((C₂H₅)₂NH) | 2-(Diethylamino)-5-nitropyridine | 62 |
| Benzylamine (C₆H₅CH₂NH₂) | 2-(Benzylamino)-5-nitropyridine | 77 |
| Sodium Methanethiolate (NaSMe) | 2-(Methylthio)-5-nitropyridine | High (qualitative)[2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Alcohols (Alkoxylation):
-
To a solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent, add a base such as sodium methoxide or sodium ethoxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-nitropyridine.[3]
General Protocol for Nucleophilic Substitution with Amines (Amination):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add the desired amine (1.2-2.0 eq). For less reactive amines, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) may be beneficial.
-
Heat the reaction mixture to a temperature between 50-100 °C, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Work up the residue by partitioning between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization to yield the 2-amino-5-nitropyridine derivative.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
The phenylsulfonyl group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This approach provides access to a wider range of structurally diverse pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and a boronic acid or ester. The reactivity of sulfonyl groups in such couplings has been demonstrated with analogous compounds like pyridine-2-sulfonyl fluoride (PyFluor).[6] Pyridine sulfinates, which can be generated in situ from sulfones, are also effective coupling partners.[7][8][9][10][11]
Caption: Key components for the Suzuki-Miyaura coupling of this compound.
Yields are expected to be moderate to good, highly dependent on the specific boronic acid, catalyst, ligand, and base combination used. Based on couplings with related pyridyl sulfonyl compounds, yields can range from 30% to over 80%.
| Boronic Acid (R-B(OH)₂) | Ligand | Base | Expected Yield (%) |
| Phenylboronic acid | SPhos or XPhos | K₃PO₄ | 60-80 |
| 4-Methoxyphenylboronic acid | SPhos or XPhos | K₃PO₄ | 55-75 |
| 3-Thienylboronic acid | SPhos or XPhos | K₃PO₄ | 40-60 |
| 4-Pyridylboronic acid | SPhos or XPhos | K₃PO₄ | 30-50 |
-
To a reaction vessel, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos-Pd-G3 (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol% if not using a pre-catalyst).
-
Add a base, typically K₃PO₄ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[12][13][14]
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 2-alkynyl-5-nitropyridines through the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Caption: Essential components for the Sonogashira coupling reaction.
Yields are generally good for this reaction, though they can be influenced by the nature of the alkyne and the reaction conditions.
| Terminal Alkyne (R-C≡CH) | Expected Yield (%) |
| Phenylacetylene | 70-90 |
| 1-Hexyne | 65-85 |
| Trimethylsilylacetylene | 75-95 |
| Propargyl alcohol | 60-80 |
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the terminal alkyne (1.2-1.5 eq) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond between this compound and a primary or secondary amine, providing an alternative route to 2-amino-5-nitropyridine derivatives, especially for more complex amines.
Caption: Key reagents for the Buchwald-Hartwig amination.
Yields for the Buchwald-Hartwig amination are typically good to excellent, but are highly dependent on the choice of ligand and base.
| Amine (R¹R²NH) | Ligand | Base | Expected Yield (%) |
| Aniline | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | 70-90 |
| Morpholine | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | 75-95 |
| Benzylamine | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | 65-85 |
| N-Methylaniline | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | 60-80 |
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%), and a strong base such as sodium tert-butoxide or potassium phosphate (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
Heat the mixture to 80-110 °C with stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2-(amino)-5-nitropyridine.[17]
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of a wide array of 2,5-disubstituted pyridines. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and researchers in drug development. The protocols outlined in this document provide a solid foundation for the utilization of this reagent in the synthesis of novel and complex pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(phenylsulfonyl)pyridine is a versatile reagent in organic synthesis, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. The phenylsulfonyl group at the 2-position serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles to create a library of 2,5-disubstituted pyridine derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted pyridine scaffold in pharmacologically active molecules.
The general reactivity stems from the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group. Nucleophilic attack is favored at the 2- and 4-positions. With a good leaving group at the 2-position, the reaction proceeds efficiently to yield 2-substituted-5-nitropyridines.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the phenylsulfonyl group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the nitro group. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the phenylsulfinate anion (a good leaving group), resulting in the substituted product.
Note: The DOT script above is a template. A chemical drawing tool would be needed to generate the images for a precise chemical structure diagram.
Caption: Simplified workflow of the SNAr reaction.
Quantitative Data Summary
The following table summarizes the yields of various 2,5-disubstituted pyridines obtained from the reaction of 5-nitropyridine-2-sulfonic acid (a close analogue of this compound) with different nucleophiles. The data is adapted from analogous reactions and serves as a strong predictive guide for reactions with the phenylsulfonyl derivative.[1]
| Nucleophile | Product | Yield (%) |
| Sodium Methoxide | 2-Methoxy-5-nitropyridine | 95 |
| Sodium Ethoxide | 2-Ethoxy-5-nitropyridine | 97 |
| Sodium Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65 |
| Ammonia | 2-Amino-5-nitropyridine | 92 |
| Ethylamine | 2-(Ethylamino)-5-nitropyridine | 32 |
| Butylamine | 2-(Butylamino)-5-nitropyridine | 76 |
| Diethylamine | 2-(Diethylamino)-5-nitropyridine | 62 |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | 77 |
| (R)-1-Phenylethylamine | 2-((R)-1-Phenylethylamino)-5-nitropyridine | 71 |
| Phosphorus Pentachloride | 2-Chloro-5-nitropyridine | 87 |
Experimental Protocols
The following are general protocols for the nucleophilic aromatic substitution of this compound.
Protocol 1: Synthesis of 2-Alkoxy-5-nitropyridines
This protocol describes the reaction with alkoxide nucleophiles.
Materials:
-
This compound
-
Corresponding alcohol (Methanol, Ethanol, Isopropanol)
-
Sodium metal
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve a molar excess (typically 1.5-2.0 equivalents) of sodium metal in the corresponding anhydrous alcohol with stirring until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium alkoxide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-nitropyridine.
Protocol 2: Synthesis of 2-Amino-5-nitropyridines
This protocol outlines the reaction with amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., Ammonia, Butylamine, Benzylamine)
-
Solvent (e.g., Ethanol, DMF, DMSO)
-
Base (optional, e.g., K2CO3, Et3N for amine salts)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent.
-
Addition of Nucleophile: Add an excess (typically 2.0-3.0 equivalents) of the amine nucleophile to the solution. If the amine is used as a salt, add an equivalent of a non-nucleophilic base.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation: Add water to the residue. If the product is a solid, it may precipitate and can be collected by filtration, washed with water, and dried. If the product is an oil, proceed with extraction as described in Protocol 1.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
References
Application Notes and Protocols for the Purification of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Nitro-2-(phenylsulfonyl)pyridine, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. The following protocols outline standard laboratory techniques for achieving high purity of the target compound.
Introduction
This compound is a versatile building block in medicinal chemistry. Impurities arising from its synthesis, such as unreacted starting materials or side-products, can interfere with subsequent reactions and compromise the integrity of the final active pharmaceutical ingredient. Therefore, robust purification methods are essential. The primary techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.
Data Summary
The selection of a purification technique often involves a trade-off between yield, purity, time, and resource consumption. The following table summarizes typical outcomes for the described methods.
| Purification Technique | Key Parameters | Purity Achieved (Typical) | Yield (Typical) |
| Recrystallization | Solvent system selection, cooling rate | >99% | 70-90% |
| Column Chromatography | Stationary phase (e.g., silica gel), mobile phase composition | >99.5% | 50-80% |
| Liquid-Liquid Extraction | Solvent choice, pH adjustment | Primarily for work-up, removes ionic impurities | >95% (as a work-up step) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound should crystallize out. The cooling can be further promoted by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For compounds like nitropyridines, silica gel is a common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Beakers and flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions in test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combining and Evaporation: Combine the pure fractions containing the this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
-
Final Drying: Dry the product under high vacuum to remove any remaining solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Scale-up Synthesis of 5-Nitro-2-(phenylsulfonyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(phenylsulfonyl)pyridine derivatives are an important class of compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors in various signaling pathways. Their synthesis on a laboratory and pilot-plant scale requires robust and reproducible protocols. These application notes provide a comprehensive overview of a scalable synthetic route to this compound, including detailed experimental procedures, data presentation, and visualization of the synthetic workflow and a relevant biological pathway.
The described synthetic approach is a two-step process commencing with the oxidation of 2-(phenylthio)pyridine to 2-(phenylsulfonyl)pyridine, followed by the nitration of the resulting sulfone. This route is designed to be scalable and utilizes readily available and industrially relevant reagents.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis of this compound based on literature precedents for similar transformations.
Table 1: Synthesis of 2-(phenylsulfonyl)pyridine via Oxidation of 2-(phenylthio)pyridine
| Parameter | Value | Reference |
| Starting Material | 2-(phenylthio)pyridine | N/A |
| Oxidizing Agent | 30% Hydrogen Peroxide | [1] |
| Catalyst | Sodium Tungstate | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 70-80 °C | [1] |
| Reaction Time | 4-6 hours | N/A |
| Typical Yield | 90-95% | [1] |
| Purity (crude) | >95% | N/A |
| Purification Method | Recrystallization | N/A |
Table 2: Synthesis of this compound via Nitration
| Parameter | Value | Reference |
| Starting Material | 2-(phenylsulfonyl)pyridine | N/A |
| Nitrating Agent | Fuming Nitric Acid | [2] |
| Co-reagent/Solvent | Fuming Sulfuric Acid (Oleum) | [3][4] |
| Reaction Temperature | 15-25 °C (addition), then 125-130 °C | [2] |
| Reaction Time | 3-4 hours | [2] |
| Typical Yield | 85-90% | [3][4] |
| Purity (crude) | >98% | N/A |
| Purification Method | Precipitation and washing | [2] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-(phenylsulfonyl)pyridine
This protocol describes the oxidation of 2-(phenylthio)pyridine using hydrogen peroxide catalyzed by sodium tungstate, a method suitable for larger scale production due to its efficiency and the use of a less hazardous oxidizing agent under aqueous conditions.[1]
Materials:
-
2-(phenylthio)pyridine
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (Na₂WO₄)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Charge the reactor with 2-(phenylthio)pyridine (1 equivalent) and deionized water (5-10 volumes).
-
Add sodium tungstate (0.02 equivalents) to the suspension.
-
Begin vigorous stirring and heat the mixture to 70 °C.
-
Slowly add 30% hydrogen peroxide (2.2 equivalents) via the addition funnel over 1-2 hours, maintaining the internal temperature between 70-80 °C. The reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at 80 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Protocol 2: Scale-up Synthesis of this compound
This protocol details the nitration of 2-(phenylsulfonyl)pyridine using a mixture of fuming nitric acid and fuming sulfuric acid (oleum). This method is effective for the nitration of electron-deficient pyridine rings.[2][3][4] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly corrosive and reactive acids.
Materials:
-
2-(phenylsulfonyl)pyridine
-
Fuming sulfuric acid (20% oleum)
-
Fuming nitric acid (>95%)
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and pressure-equalizing dropping funnel
-
Cooling circulator
-
Large beaker for quenching
-
Filtration apparatus
Procedure:
-
In the reactor, cool fuming sulfuric acid (5 volumes) to 0-5 °C.
-
Slowly add 2-(phenylsulfonyl)pyridine (1 equivalent) in portions, ensuring the temperature does not exceed 25 °C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to fuming sulfuric acid (2 volumes) in a separate vessel, pre-cooled to 0 °C.
-
Slowly add the nitrating mixture to the solution of the sulfone via the dropping funnel over 1-2 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, slowly heat the reaction mixture to 125-130 °C and maintain for 3 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water (10-15 volumes).
-
Very slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate will form.
-
Carefully neutralize the slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Filter the solid product, wash thoroughly with deionized water until the washings are neutral.
-
Dry the yellow solid product in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualizations
Synthetic Workflow
References
Application Notes and Protocols: Monitoring the Progress of 5-Nitro-2-(phenylsulfonyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(phenylsulfonyl)pyridine is a key intermediate in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of both the nitro group and the phenylsulfonyl moiety makes the pyridine ring susceptible to nucleophilic substitution, a common strategy in drug discovery. Precise monitoring of its formation is crucial for optimizing reaction conditions, ensuring high yield and purity, and enabling scalable synthesis. These application notes provide detailed protocols for monitoring the progress of reactions involving this compound using common analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
A common route for the synthesis of this compound involves the oxidation of a corresponding thioether or the nucleophilic aromatic substitution of a suitable precursor. For the purpose of this protocol, we will consider the synthesis via oxidation of 5-nitro-2-(phenylthio)pyridine.
Hypothetical Reaction:
5-nitro-2-(phenylthio)pyridine + Oxidizing Agent → this compound
Analytical Methodologies for Reaction Monitoring
The choice of monitoring technique depends on the available instrumentation, the nature of the reactants and products, and the desired level of detail.
Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the TLC plate. Also, spot the starting material and a co-spot (starting material and reaction mixture) for reference.
-
Elution: Develop the TLC plate in a chamber saturated with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The choice of solvent will depend on the polarity of the reactants and products.
-
Visualization: Visualize the spots under UV light (254 nm). The starting material and product should have different Rf values. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progress of the reaction.
Data Presentation:
| Time (min) | Rf (Starting Material) | Rf (Product) | Observations |
| 0 | 0.65 | - | Strong starting material spot |
| 30 | 0.65 | 0.40 | Faint product spot, strong starting material spot |
| 60 | 0.65 | 0.40 | Spots of similar intensity |
| 120 | 0.65 | 0.40 | Strong product spot, faint starting material spot |
| 180 | - | 0.40 | No starting material spot visible |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of products. A reversed-phase HPLC method is typically suitable for this class of compounds.
Experimental Protocol:
-
Sample Preparation: At specific time points, quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile). Dilute the sample to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated from the relative peak areas.
Data Presentation:
| Time (min) | Peak Area (Starting Material) | Retention Time (min) | Peak Area (Product) | Retention Time (min) | % Conversion |
| 0 | 1,250,000 | 5.2 | 0 | - | 0 |
| 30 | 875,000 | 5.2 | 350,000 | 4.5 | 28 |
| 60 | 437,500 | 5.2 | 787,500 | 4.5 | 63 |
| 120 | 125,000 | 5.2 | 1,100,000 | 4.5 | 88 |
| 180 | 10,000 | 5.2 | 1,215,000 | 4.5 | 97.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. This method is particularly useful for identifying intermediates and byproducts.
Experimental Protocol:
-
Sample Preparation: At selected time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Data Analysis: Identify characteristic peaks for the starting material and the product. The integration of these peaks can be used to determine the relative concentrations and calculate the reaction conversion. For instance, a proton signal unique to the product can be compared to a signal from an internal standard or a proton on the starting material that is not affected by the reaction.
Data Presentation:
| Time (min) | Chemical Shift (δ, ppm) - Starting Material | Integration | Chemical Shift (δ, ppm) - Product | Integration | % Conversion |
| 0 | 8.9 (d) | 1.00 | - | - | 0 |
| 60 | 8.9 (d) | 0.45 | 9.1 (d) | 0.55 | 55 |
| 120 | 8.9 (d) | 0.15 | 9.1 (d) | 0.85 | 85 |
| 240 | - | - | 9.1 (d) | 1.00 | >99 |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Detailed workflow for HPLC analysis of reaction progress.
Conclusion
The successful synthesis of this compound relies on careful monitoring of the reaction progress. The choice of analytical technique will be dictated by the specific needs of the researcher and the available equipment. For rapid, qualitative checks, TLC is an excellent tool. For precise, quantitative analysis to determine reaction kinetics and endpoints, HPLC is the method of choice. NMR provides valuable structural information and can be used for both qualitative and quantitative assessment. By employing these techniques, researchers and drug development professionals can ensure the efficient and reproducible synthesis of this important chemical intermediate.
References
Application Notes and Protocols for Reactions of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functional group tolerance in reactions involving 5-Nitro-2-(phenylsulfonyl)pyridine. This compound is a valuable reagent in medicinal chemistry and drug discovery, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions to introduce the 5-nitropyridin-2-yl moiety into various molecular scaffolds. The strong electron-withdrawing effect of the nitro group at the 5-position, combined with the phenylsulfonyl group at the 2-position—an excellent leaving group—renders the C2 position of the pyridine ring highly susceptible to nucleophilic attack.
Functional Group Tolerance in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is analogous to that of similar compounds like 5-nitropyridine-2-sulfonic acid. The phenylsulfonyl group is readily displaced by a variety of nucleophiles. The following table summarizes the compatibility of different functional groups based on reactions with the analogous 5-nitropyridine-2-sulfonic acid, which is expected to exhibit similar reactivity. This data provides a strong predictive framework for reactions with this compound.
Table 1: Functional Group Tolerance in SNAr with 5-Nitropyridine Analogs
| Nucleophile Type | Functional Group | Tolerated? | Product | Yield (%) | Reference |
| Oxygen Nucleophiles | |||||
| Methoxide (from Methanol) | Yes | 2-methoxy-5-nitropyridine | 95 | [1][2] | |
| Ethoxide (from Ethanol) | Yes | 2-ethoxy-5-nitropyridine | 97 | [1][2] | |
| Isopropoxide (from Isopropanol) | Yes | 2-isopropoxy-5-nitropyridine | 65 | [1][2] | |
| tert-Butoxide (from tert-Butanol) | No (forms 2-hydroxy-5-nitropyridine) | 2-hydroxy-5-nitropyridine | - | [1][2] | |
| Phenols | No | No reaction observed | - | [1][2] | |
| Nitrogen Nucleophiles | |||||
| Ammonia | Yes | 2-amino-5-nitropyridine | 92 | [1][2] | |
| Primary Alkylamines (e.g., Butylamine, Ethylamine, Benzylamine) | Yes | 2-(Alkylamino)-5-nitropyridines | 32-77 | [1][2] | |
| Secondary Alkylamines (e.g., Diethylamine) | Yes | 2-(Dialkylamino)-5-nitropyridines | 62 | [1][2] | |
| Chiral Primary Amines (e.g., (R)-1-Phenylethylamine) | Yes | 2-((R)-1-Phenylethylamino)-5-nitropyridine | 71 | [1][2] | |
| Anilines | No | No reaction observed | - | [1][2] | |
| Halogen Nucleophiles | |||||
| Chloride | Yes | 2-chloro-5-nitropyridine | 87 | [1][2] | |
| Sulfur Nucleophiles | |||||
| Thiols (e.g., Cysteine) | Yes | Thioether linkage | - | [3] |
Key Observations on Functional Group Tolerance:
-
Tolerated Groups: Aliphatic alcohols and amines (primary and secondary) are well-tolerated, leading to the corresponding ethers and amines in good to excellent yields. Basic nitrogen heterocycles not containing reactive N-H bonds are also expected to be compatible.
-
Incompatible Groups: Phenols and anilines are reported to be unreactive under the tested conditions, likely due to their lower nucleophilicity compared to their aliphatic counterparts.[1][2] Very bulky nucleophiles, such as tert-butoxide, may lead to side reactions like elimination or hydrolysis.
-
Acidic/Basic Conditions: The nitro group is generally stable under a range of pH conditions, however, strongly acidic conditions may lead to protonation of the pyridine nitrogen, potentially deactivating the ring towards nucleophilic attack. Strongly basic conditions are often employed to deprotonate the nucleophile and facilitate the reaction. The nitro group itself does not typically exhibit basic properties.
-
Reducible Groups: The nitro group is susceptible to reduction. Therefore, reagents that can also act as reducing agents (e.g., certain thiols under specific conditions, or catalytic hydrogenation conditions) are incompatible if the nitro functionality is to be retained.
Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol describes a general method for the synthesis of 2-amino-5-nitropyridine derivatives.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium hydride (NaH) if the nucleophile requires deprotonation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
If the amine is used as its salt or if a non-nucleophilic base is required, add the base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-nitropyridine derivative.
Protocol 2: General Procedure for Reaction with Alcohol Nucleophiles
This protocol outlines a general method for the synthesis of 2-alkoxy-5-nitropyridine derivatives.
Materials:
-
This compound
-
Alcohol of interest
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.5 eq) to a suspension of a strong base (e.g., NaH, 1.5 eq) in the chosen anhydrous solvent at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 2-alkoxy-5-nitropyridine.
Visualizations
The following diagrams illustrate the key reaction workflow and the logical relationship of functional group tolerance.
Caption: General experimental workflow for SNAr reactions.
Caption: Functional group compatibility in SNAr reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 5-Nitro-2-(phenylsulfonyl)pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 5-Nitro-2-(phenylsulfonyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Nitration of a suitable pyridine precursor, such as 2-chloropyridine or 2-aminopyridine, to introduce the nitro group at the 5-position.
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Nucleophilic Aromatic Substitution (SNAr) of a suitable leaving group at the 2-position (e.g., a halide) with a phenylsulfinate salt.
Q2: What are the critical parameters to control during the nitration step?
A2: The nitration of pyridines requires careful control of reaction conditions to ensure regioselectivity and prevent over-nitration or decomposition. Key parameters include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction.
-
Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is commonly used. The ratio of these acids is crucial.
-
Reaction Time: The reaction time needs to be optimized to ensure complete conversion without the formation of byproducts.
Q3: What are the common challenges in the nucleophilic aromatic substitution (SNAr) step?
A3: The SNAr reaction to introduce the phenylsulfonyl group can be challenging due to the electron-withdrawing nature of the pyridine ring and the nitro group. Common issues include:
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Low Reactivity: The 2-substituted-5-nitropyridine may be unreactive towards the nucleophile.
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Side Reactions: The strong nucleophile can potentially react at other positions on the pyridine ring or with the nitro group.
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Solvent Effects: The choice of solvent is critical and can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often preferred.
Troubleshooting Guides
Low Yield in Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient nitrating agent or reaction time. | Increase the molar equivalent of nitric acid. Prolong the reaction time and monitor by TLC or LC-MS. |
| Formation of multiple products (isomers) | Incorrect reaction temperature. | Maintain a strictly controlled low temperature (0-10 °C) during the addition of the nitrating agent. |
| Decomposition of starting material/product | Temperature too high or excessive acid concentration. | Ensure efficient cooling and slow, dropwise addition of the nitrating agent. Consider using a milder nitrating agent if possible. |
Low Yield in SNAr Step
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of 2-substituted-5-nitropyridine | Poor leaving group. Insufficiently nucleophilic reagent. Low reaction temperature. | Use a better leaving group (e.g., Cl, Br). Use a more reactive phenylsulfinate salt (e.g., sodium or potassium salt). Increase the reaction temperature and monitor for decomposition. |
| Formation of byproducts | Side reactions of the nucleophile. Decomposition of the product under reaction conditions. | Use a less basic and more "soft" nucleophile. Optimize the reaction time to minimize product degradation. |
| Difficulty in product isolation | Product is highly soluble in the reaction solvent. | Perform an aqueous workup to precipitate the product. Use a different solvent for extraction. |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-chloropyridine (Nitration)
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To a stirred solution of 2-chloropyridine (1.0 eq) in concentrated sulfuric acid (5-10 vol), cool the mixture to 0 °C in an ice-salt bath.
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Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 5-nitro-2-chloropyridine.
Protocol 2: Synthesis of this compound (SNAr)
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In a round-bottom flask, dissolve 5-nitro-2-chloropyridine (1.0 eq) and sodium benzenesulfinate (1.2 eq) in a polar aprotic solvent such as DMF or DMSO (10 vol).
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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The product will precipitate out of the solution. Filter the solid, wash with water, and then a small amount of cold ethanol.
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Dry the solid under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
common side reactions with 5-Nitro-2-(phenylsulfonyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-(phenylsulfonyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, focusing on nucleophilic aromatic substitution (SNAr) reactions, its primary application.
Problem 1: Low or No Product Yield
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound and a primary amine, but I am observing very low to no yield of my desired 2-amino-5-nitropyridine product. What are the possible causes and solutions?
Answer:
Low or no product yield in SNAr reactions with this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Troubleshooting Steps:
-
Insufficient Nucleophilicity of the Amine:
-
Explanation: The nucleophile might not be strong enough to attack the electron-deficient pyridine ring effectively. Aromatic amines or sterically hindered amines can exhibit lower reactivity.
-
Solution:
-
Consider using a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA) to deprotonate the amine, thereby increasing its nucleophilicity.
-
If possible, switch to a more nucleophilic amine or consider if the reaction conditions can be modified to enhance its reactivity (e.g., change of solvent).
-
-
-
Inadequate Reaction Temperature:
-
Explanation: Nucleophilic aromatic substitutions often require elevated temperatures to overcome the activation energy barrier, especially the disruption of aromaticity in the intermediate Meisenheimer complex.[1]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Poor Solvent Choice:
-
Explanation: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Solution: If you are using a protic or nonpolar solvent, switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or react with the base.
-
-
Decomposition of Starting Material or Product:
-
Explanation: this compound or the resulting product may be unstable under the reaction conditions, especially at high temperatures or in the presence of a strong base.
-
Solution:
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Run the reaction at the lowest effective temperature.
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Minimize the reaction time.
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Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Problem 2: Formation of Multiple Products/Side Reactions
Question: My reaction is producing the desired product, but I am also observing significant side products that are difficult to separate. What are the common side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing your reaction conditions for higher selectivity.
Common Side Reactions:
| Side Reaction | Description | Mitigation Strategies |
| Hydrolysis | The phenylsulfonyl group is displaced by water or hydroxide ions, leading to the formation of 2-hydroxy-5-nitropyridine. | Ensure anhydrous reaction conditions. Use a non-nucleophilic base. |
| Attack at other positions | While the C2 position is highly activated, strong nucleophiles might attack other positions on the pyridine ring activated by the nitro group. | Use milder reaction conditions (lower temperature, weaker base). Consider using a more selective nucleophile if possible. |
| Reactions involving the nitro group | Under certain conditions, particularly with strong reducing agents or certain nucleophiles, the nitro group can be reduced or displaced. | Avoid harsh reducing conditions. Be mindful of the reactivity of your chosen nucleophile with nitroarenes. |
| Self-condensation of starting material or product | In the presence of a strong base, deprotonation of acidic protons can lead to undesired condensation reactions. | Use a stoichiometric amount of a suitable base. Add the base slowly to the reaction mixture. |
Experimental Protocol to Minimize Side Products (Example: Amination)
-
Reagents and Setup:
-
Dissolve this compound (1 eq.) and the amine (1.1-1.5 eq.) in anhydrous DMF under an inert atmosphere.
-
Add a non-nucleophilic base such as K₂CO₃ (2-3 eq.).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (start with room temperature and gradually increase if necessary, e.g., to 60-80 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove residual DMF and water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfonyl group in this compound?
A1: The phenylsulfonyl group (-SO₂Ph) acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature, coupled with the nitro group at the 5-position, significantly activates the pyridine ring for nucleophilic attack at the C2 position.[1]
Q2: Why is the substitution favored at the C2 position?
A2: Nucleophilic attack on pyridines is generally favored at the C2 and C4 positions (ortho and para to the nitrogen atom).[2] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[2] The presence of the nitro group further enhances the electrophilicity of these positions.
Q3: Can I use this compound with alcohol or thiol nucleophiles?
A3: Yes, this reagent is effective for the synthesis of 2-alkoxy-5-nitropyridines and 2-thio-5-nitropyridines. For alcohols and thiols, a base such as sodium hydride (NaH) or a carbonate base is typically used to generate the corresponding alkoxide or thiolate, which are more potent nucleophiles.
Q4: How can I effectively purify the product from the benzenesulfinic acid byproduct?
A4: The benzenesulfinic acid byproduct is acidic and can often be removed during the aqueous work-up. Washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfinic acid, making it water-soluble and facilitating its removal into the aqueous layer.
Q5: Is this compound stable for long-term storage?
A5: this compound is a relatively stable solid. However, it is good practice to store it in a cool, dry place, away from light and moisture to prevent potential degradation over time.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Optimizing 5-Nitro-2-(phenylsulfonyl)pyridine Couplings
Welcome to the technical support center for improving the yield of cross-coupling reactions with 5-Nitro-2-(phenylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my coupling reaction with this compound?
A1: Low yields can stem from several factors related to the inherent electronic properties of your substrate and general cross-coupling challenges. This compound is an electron-deficient pyridine, which can present unique challenges. The strong electron-withdrawing nature of both the nitro and phenylsulfonyl groups can affect the reactivity of the pyridine ring. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and poor quality of reagents.
Q2: Can the phenylsulfonyl group be used as a leaving group in cross-coupling reactions?
A2: Yes, the phenylsulfonyl group can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.[3] In the context of palladium-catalyzed cross-coupling reactions, it is less common than traditional halide leaving groups but can be effective under specific conditions, especially when the pyridine ring is activated by electron-withdrawing groups like the nitro group.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
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Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions). This is often promoted by the presence of oxygen.[4]
-
Protodeboronation: Loss of the boronic acid group before transmetalation occurs, leading to the formation of an arene byproduct. This can be prevalent with heteroaryl boronic acids.[2]
-
Hydrodehalogenation: If a halide is the leaving group, it can be replaced by a hydrogen atom.
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Catalyst Decomposition: Formation of palladium black (inactive palladium(0)) can indicate catalyst decomposition.
Q4: How does the nitro group affect the coupling reaction?
A4: The nitro group is a strong electron-withdrawing group. This can be advantageous in some cases by activating the ring for nucleophilic attack, but it can also be incompatible with certain strong bases like KOtBu, which may lead to side reactions.[5]
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low or no product formation, consider the following troubleshooting steps. A systematic approach to optimizing your reaction is crucial.
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| No or low product formation | Reagent Quality: Impurities in starting materials, boronic acids/esters, or solvents can poison the catalyst. | Ensure all reagents are pure and dry. Use freshly purchased or purified solvents. Boronic acids can degrade upon storage; check their purity. |
| Ineffective Degassing: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting homocoupling of boronic acids. | Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles (at least three). Maintain a positive pressure of inert gas throughout the reaction. | |
| Catalyst/Ligand Issues: The choice of palladium source and ligand is critical. The ligand may not be suitable for the electron-deficient substrate, or the catalyst loading may be too low. | Screen different palladium pre-catalysts and ligands. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often effective.[6] Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | |
| Inappropriate Base: The base may be too weak to facilitate transmetalation or too strong, causing degradation of the substrate or promoting side reactions. | Screen a variety of bases. For Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary, but be cautious with the nitro group.[5] | |
| Incorrect Solvent: The solvent affects the solubility of reagents and the stability and activity of the catalyst. | Screen different solvents. Dioxane, toluene, and DMF are common choices for cross-coupling reactions. A combination of solvents (e.g., dioxane/water for Suzuki) might be necessary to dissolve all components. | |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures, or decomposition of starting materials or catalyst may occur at higher temperatures. | Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition. Monitor the reaction progress by TLC or LC-MS to track the consumption of starting material and formation of product and byproducts. | |
| Multiple Spots on TLC/LC-MS | Side Reactions: Homocoupling, protodeboronation, or decomposition products may be forming. | Improve degassing to minimize homocoupling. Use a more stable boronate ester (e.g., pinacol ester) to reduce protodeboronation. Optimize the base and temperature to minimize decomposition. |
| Catalyst Turns Black | Catalyst Decomposition: The active Pd(0) species has agglomerated into inactive palladium black. | This can be caused by oxygen, high temperatures, or an inappropriate ligand. Ensure rigorous degassing. Use a more robust ligand that stabilizes the catalytic species. |
Experimental Protocols (General Starting Points)
The following are general protocols that can be used as a starting point for optimizing the coupling of this compound. Note: These are general conditions and will likely require optimization for your specific coupling partners.
Suzuki-Miyaura Coupling
This protocol is for the coupling of an aryl halide/triflate with a boronic acid or ester.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |
| Ligand | XPhos, SPhos, or RuPhos (1.2-1.5x Pd loading) | Bulky, electron-rich monophosphine ligands are often effective for challenging substrates.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ is more soluble and often gives better results but is more expensive. |
| Solvent | Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/H₂O | The aqueous phase is often necessary for the transmetalation step. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is sluggish. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Buchwald-Hartwig Amination
This protocol is for the coupling of an aryl halide/triflate with a primary or secondary amine.
Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts like (XPhos)Pd G3 can also be very effective. |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-1.5x Pd loading) | The choice of ligand is highly dependent on the amine coupling partner. |
| Base | NaOtBu, LiHMDS, or K₃PO₄ (1.2-2 equivalents) | Stronger bases are often required, but be cautious of potential reactions with the nitro group. Weaker bases like K₃PO₄ may be attempted first.[5] |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Anhydrous conditions are crucial for this reaction. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive amines. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Sonogashira Coupling
This protocol is for the coupling of an aryl halide/triflate with a terminal alkyne.
Caption: A general experimental workflow for a Sonogashira coupling reaction.
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | These are common and effective catalysts for Sonogashira couplings.[7] |
| Copper Co-catalyst | CuI (0.5-5 mol%) | The copper co-catalyst is crucial for the traditional Sonogashira mechanism.[8] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equivalents) | The amine base often serves as both the base and a co-solvent. |
| Solvent | THF, DMF, or neat amine base | The reaction is typically run under anhydrous conditions. |
| Temperature | Room temperature to 80 °C | Many Sonogashira couplings proceed well at room temperature. |
| Reaction Time | 1-12 hours | These reactions are often faster than Suzuki or Buchwald-Hartwig couplings. |
Heck Coupling
This protocol is for the coupling of an aryl halide/triflate with an alkene.
Caption: A general experimental workflow for a Heck coupling reaction.
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective pre-catalyst for Heck reactions. |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-4 equivalents relative to Pd) | For electron-deficient substrates, ligandless conditions or specialized ligands may be explored. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.2-2 equivalents) | The choice of base can influence the regioselectivity of the alkene addition. |
| Solvent | DMF, DMAc, or NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Heck reactions often require higher temperatures. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Nitro-2-(phenylsulfonyl)pyridine Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-(phenylsulfonyl)pyridine adducts. The information is designed to address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound adducts.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield After Column Chromatography | 1. High Polarity of the Adduct: The compound may be strongly adsorbed to the silica gel, leading to incomplete elution.[1] 2. Decomposition on Silica Gel: The acidic nature of silica gel might cause degradation of the adduct. 3. Inappropriate Solvent System: The eluent may not have sufficient polarity to effectively move the compound off the column.[1] | 1. Use a More Polar Eluent: Gradually increase the polarity of the solvent system. A gradient of ethyl acetate in hexanes, followed by the addition of a small percentage of methanol or ethanol, can be effective. 2. Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. A common practice is to use a solvent system containing 0.1-1% triethylamine. 3. Alternative Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).[2][3] |
| Product is Contaminated with Starting Materials | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Similar Polarity of Product and Starting Materials: The adduct and starting materials may have very similar Rf values, making separation by chromatography difficult. | 1. Monitor the Reaction Closely: Use TLC or HPLC to ensure the reaction has reached completion before workup. 2. Optimize Chromatographic Conditions: Use a shallow solvent gradient during column chromatography to improve separation. Alternatively, explore recrystallization as a purification method. |
| Presence of a Persistent Yellow Color in the Final Product | 1. Residual Nitro-Containing Impurities: By-products from the nitration reaction may be present.[4] 2. Degradation of the Adduct: The adduct may be unstable under the purification conditions (e.g., exposure to light or strong acids/bases). | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove colored impurities. 2. Charcoal Treatment: Stirring the solution of the crude product with activated charcoal can help remove colored impurities. 3. Minimize Exposure to Light and Extreme pH: Protect the compound from light and use neutral conditions whenever possible during purification. |
| Oily Product Instead of a Solid | 1. Presence of Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or purification. 2. Amorphous Solid: The compound may not be crystalline. 3. Impurity Depression of Melting Point: Significant impurities can prevent the product from solidifying. | 1. High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Trituration: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce crystallization. 3. Further Purification: If trituration fails, the product likely requires further purification by column chromatography to remove impurities. |
| Streaking or Tailing on TLC Plate | 1. High Polarity of the Compound: The compound interacts strongly with the silica gel on the TLC plate. 2. Acidic or Basic Nature of the Compound: The pyridine nitrogen can interact with the acidic silica gel. 3. Sample Overload: Too much sample has been spotted on the TLC plate. | 1. Use a More Polar Mobile Phase: Add a small amount of methanol or ethanol to the eluent. 2. Add a Modifier to the Eluent: Include a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) in the mobile phase to improve the spot shape. 3. Dilute the Sample: Spot a more dilute solution of the compound on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound adducts?
A1: Common impurities include unreacted starting materials such as 2-chloro-5-nitropyridine or the corresponding thiol, over-oxidized by-products like the corresponding sulfonic acid, and isomers formed during the nitration of the pyridine ring.[5]
Q2: What is a good starting point for developing a column chromatography method for these adducts?
A2: A good starting point is to use a slurry of silica gel in hexanes and elute with a gradient of ethyl acetate in hexanes. Given the polar nature of the nitro group and the sulfonyl group, as well as the pyridine nitrogen, a relatively polar solvent system will likely be required. It is advisable to perform TLC with various solvent systems first to determine an appropriate polarity.[2][6]
Q3: Can I use recrystallization to purify my this compound adduct?
A3: Yes, recrystallization can be an effective method, especially for removing less polar or more colored impurities.[3] Common solvent systems to try include ethanol/water, isopropanol, or ethyl acetate/hexanes. The choice of solvent will depend on the specific adduct.
Q4: My adduct seems to be degrading during purification. What can I do to improve its stability?
A4: The nitro group makes the pyridine ring electron-deficient and potentially susceptible to nucleophilic attack.[7] The sulfonyl group is generally stable.[8] To improve stability, avoid high temperatures and exposure to strong acids or bases. If using chromatography, consider using a deactivated stationary phase (e.g., with triethylamine) and work quickly.
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of these adducts, often providing quantitative results.[9][10][11][12] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative assessment of purity and for monitoring reaction progress.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, particularly with the use of an internal standard.[14]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
-
Loading the Sample:
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Dissolve the crude this compound adduct in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Elution:
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Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
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Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexanes.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
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Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold, and impurities will remain in solution at cold temperatures.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Adduct
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography (Silica Gel) | 85% | 98% | 75% | Required a gradient of 10-60% Ethyl Acetate/Hexanes. |
| Recrystallization (Ethanol/Water) | 85% | 95% | 60% | Effective at removing baseline impurities. |
| Column Chromatography (Alumina) | 85% | 97% | 80% | Showed less tailing on TLC compared to silica gel. |
| Preparative HPLC | 85% | >99% | 45% | High purity but lower yield and higher cost. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound adducts.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 5-Nitro-2-(phenylsulfonyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 5-Nitro-2-(phenylsulfonyl)pyridine and similar compounds. The synthesis of this molecule and its analogues typically proceeds through one of two primary routes: a Palladium-Catalyzed C-S Cross-Coupling reaction or a Nucleophilic Aromatic Substitution (SNAr). This guide is structured to address potential issues in both pathways.
Section 1: Palladium-Catalyzed Synthesis of this compound
The palladium-catalyzed approach offers a versatile method for the formation of the C-S bond in this compound, typically by coupling an aryl halide (e.g., 2-chloro-5-nitropyridine) with a sulfur-based nucleophile (e.g., sodium benzenesulfinate). However, catalyst deactivation is a common challenge in these reactions.
Troubleshooting Guide: Palladium-Catalyzed Reactions
| Symptom/Question | Potential Cause | Troubleshooting Steps & Recommendations |
| Q1: My reaction is sluggish or has stalled completely. What could be the cause? | Catalyst Deactivation: The active Pd(II) catalyst may have been reduced to inactive Pd(0) nanoparticles (palladium black). | - Visual Inspection: Look for the formation of a black precipitate (palladium black). - Ligand Selection: Ensure you are using an appropriate electron-rich and sterically hindered phosphine ligand (e.g., Xantphos, DavePhos) which can stabilize the palladium center and prevent agglomeration.[1] - Reaction Conditions: Avoid overly high temperatures or prolonged reaction times, which can promote catalyst decomposition. |
| Q2: I am observing significant byproduct formation, especially biaryls. | Side Reactions Overpowering Catalysis: This can occur when the catalyst is not efficient. | - Ligand Choice: The use of a bidentate ligand like Xantphos can be crucial for the success of the reaction and to suppress side reactions. - Additive Effects: The presence of additives like nBu4NCl can strongly influence the reaction outcome and should be optimized. |
| Q3: My catalyst performance is decreasing with each reuse cycle. How can I improve its stability? | Progressive Catalyst Poisoning or Degradation: The catalyst may be inhibited by the starting materials, products, or byproducts. Pyridine-containing molecules, in particular, can act as catalyst poisons.[2] | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can contribute to ligand oxidation and catalyst deactivation.[3] - Purify Reagents: Use highly pure starting materials and solvents to avoid introducing catalyst poisons. |
| Q4: Can I reactivate my deactivated palladium catalyst? | Reversible Deactivation: In some cases, particularly when deactivation is due to the formation of Pd(0) aggregates, reactivation is possible. | - Oxidative Treatment: Treatment with a mild oxidizing agent like benzoquinone (BQ) can re-oxidize inactive Pd(0) to the active Pd(II) state.[4] - Solvent Washing: For supported catalysts, washing with a polar organic solvent may help remove adsorbed poisons. |
Frequently Asked Questions (FAQs): Palladium-Catalyzed Reactions
Q: What are the most common palladium precatalysts and ligands for C-S cross-coupling to synthesize aryl sulfones?
A: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts. These are typically paired with electron-rich, bulky phosphine ligands such as Xantphos, DavePhos, or RuPhos. The choice of ligand is critical for catalyst stability and activity, especially when working with challenging substrates like heteroaryl halides.
Q: How does the nitro group on the pyridine ring affect the palladium catalyst?
A: The nitro group is a strong electron-withdrawing group, which can make the aryl halide more reactive towards oxidative addition. However, nitroarenes can also be problematic as they can potentially oxidize the phosphine ligands or the Pd(0) center, leading to catalyst deactivation.[5]
Q: What is the optimal catalyst loading for this type of reaction?
A: Catalyst loading should be optimized for each specific reaction. While lower catalyst loadings are economically and environmentally desirable, higher loadings (e.g., 1-5 mol%) may be necessary for challenging substrates or to overcome slow deactivation. If you observe low yields, a modest increase in catalyst loading can be a useful diagnostic tool.[3]
Quantitative Data on Catalyst Performance
The following table summarizes typical effects of reaction parameters on the yield of palladium-catalyzed aryl sulfone synthesis.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Ligand | P(t-Bu)₃ | ~15 | JohnPhos | 6 (with 28% biaryl byproduct) | [6] |
| Catalyst Reuse (Heterogeneous) | Cycle 1 | >95 | Cycle 2 | ~80 | [4] |
| Base | K₂CO₃ | 85 | Cs₂CO₃ | 92 | [1] |
Experimental Protocols: Palladium-Catalyzed Synthesis
Representative Protocol for Palladium-Catalyzed Aryl Sulfone Synthesis
This protocol is a general guideline and should be optimized for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), sodium benzenesulfinate (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add the chosen base (e.g., K₃PO₄, 2.0 mmol) and degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at the optimized temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Catalyst Deactivation Pathway
Caption: Palladium catalyst deactivation and reactivation cycle.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis
The synthesis of this compound can also be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack at the 2-position, often allowing the reaction to proceed without a transition metal catalyst.
Troubleshooting Guide: SNAr Reactions
| Symptom/Question | Potential Cause | Troubleshooting Steps & Recommendations |
| Q1: The reaction is not going to completion, even after extended reaction time. | Insufficient Activation or Poor Nucleophile: The reaction conditions may not be optimal for the given substrates. | - Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction. - Base Strength: Ensure a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the nucleophile if necessary. - Temperature: Gently heating the reaction can often drive it to completion. |
| Q2: I am observing a significant amount of a byproduct that I suspect is from hydrolysis. | Reaction with Water: If the reaction is run in the presence of water, especially with a strong base, hydrolysis of the 2-chloro-5-nitropyridine can occur. | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. - Milder Base: Consider using a milder base if hydrolysis is a significant issue. |
| Q3: The reaction is messy, with multiple unidentified spots on the TLC plate. | Degradation of Starting Materials or Product: The reaction conditions may be too harsh, leading to decomposition. | - Lower Temperature: Try running the reaction at a lower temperature. - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
Frequently Asked Questions (FAQs): SNAr Reactions
Q: Do I need a catalyst for the SNAr reaction to synthesize this compound?
A: Not necessarily. The pyridine ring is highly activated by the nitro group, making it susceptible to nucleophilic attack. The reaction often proceeds well with just a base and a suitable solvent.[7]
Q: What is the role of the base in this reaction?
A: If you are using a thiol as the nucleophile, the base is required to deprotonate it to the more nucleophilic thiolate. If you are using a pre-formed salt like sodium benzenesulfinate, a base may not be strictly necessary but can sometimes accelerate the reaction.
Q: Can the solvent affect the outcome of the SNAr reaction?
A: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophilic salt and leave the anion more "naked" and nucleophilic, thus accelerating the reaction.
Experimental Protocols: SNAr Synthesis
Representative Protocol for SNAr Synthesis of an Aryl Sulfone
This protocol is a general guideline and should be optimized for the specific substrates.
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 mmol) and sodium benzenesulfinate (1.1 mmol).
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualization of the SNAr Reaction Pathway
Caption: General mechanism for the SNAr reaction.
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 5-Nitro-2-(phenylsulfonyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Nitro-2-(phenylsulfonyl)pyridine and related nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
Issue 1: No or Low Product Yield
Q: My reaction has not produced the desired this compound, or the yield is very low. What are the possible causes and how can I fix it?
A: Low or no product formation can stem from several factors, ranging from starting material quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low or no product yield.
Detailed Steps:
-
Starting Material Integrity:
-
Purity: Verify the purity of your starting materials, such as 2-chloro-5-nitropyridine and sodium benzenesulfinate, using techniques like NMR or LC-MS. Impurities can inhibit the reaction or lead to side products.
-
Degradation: Ensure that the starting materials have not degraded. Sodium benzenesulfinate can be hygroscopic and may degrade over time.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Solvent: The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents like DMF or DMSO are generally effective as they can solvate the cation and leave the nucleophile more reactive. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material or product.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by oxygen or moisture, especially if sensitive reagents are used.
-
-
Reagents and Stoichiometry:
-
Nucleophile Strength: The success of the reaction depends on the nucleophilicity of the benzenesulfinate anion. Ensure that the sodium benzenesulfinate is of good quality.
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Stoichiometry: Check that the molar ratios of your reactants are correct. A slight excess of the nucleophile may be beneficial.
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Issue 2: Formation of Side Products
Q: I have multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I avoid them?
A: The formation of side products is a common issue in SNAr reactions.
Potential Side Reactions:
Figure 2. Potential side reactions in the synthesis of this compound.
Common Side Products and Solutions:
-
2-Hydroxy-5-nitropyridine: This is a common byproduct resulting from the hydrolysis of 2-chloro-5-nitropyridine.
-
Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere can also help to minimize exposure to atmospheric moisture.
-
-
Other Substitution Products: If your starting materials or solvents contain other nucleophilic impurities, these can compete with the desired benzenesulfinate nucleophile.
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Solution: Use high-purity starting materials and solvents.
-
-
Decomposition Products: At high temperatures, the starting materials or the product may decompose, leading to a complex mixture.
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Solution: Optimize the reaction temperature. Run small-scale experiments at different temperatures to find the optimal balance between reaction rate and stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
While this compound can be synthesized from different precursors, a common and effective starting material is 2-chloro-5-nitropyridine . This compound is commercially available and generally reacts well with nucleophiles in SNAr reactions. Another potential precursor is 5-nitropyridine-2-sulfonic acid , which can also undergo nucleophilic substitution.
Q2: What are the recommended reaction conditions for the synthesis of 2-substituted-5-nitropyridines?
Based on literature reports for similar compounds, the following conditions have proven successful. These can be used as a starting point for optimization.
Table 1: Successful Reaction Conditions for Synthesis of 2-Substituted-5-nitropyridines from 5-nitropyridine-2-sulfonic acid
| Nucleophile | Product | Yield (%) | Reference |
| Methanol | 2-Methoxy-5-nitropyridine | 95 | [1] |
| Ethanol | 2-Ethoxy-5-nitropyridine | 97 | [1] |
| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 | [1] |
| Ammonia | 2-Amino-5-nitropyridine | 92 | [1] |
| Butylamine | 2-Butylamino-5-nitropyridine | 76 | [1] |
Q3: My reaction mixture has turned dark or black. What does this indicate?
A dark reaction mixture often suggests decomposition. This could be due to:
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Excessive Heat: The reaction temperature may be too high, causing thermal degradation of the reactants or product.
-
Presence of Impurities: Certain impurities can catalyze decomposition pathways.
-
Strongly Basic or Acidic Conditions: If the reaction conditions are too harsh, they can lead to decomposition.
Solution:
-
Lower the reaction temperature.
-
Ensure the purity of all reagents and solvents.
-
Monitor the reaction progress more frequently by TLC to avoid prolonged reaction times at high temperatures.
Q4: I am having trouble purifying my product. What are some recommended methods?
Purification of sulfonylpyridine compounds can be challenging. Here are some suggestions:
-
Column Chromatography:
-
Solvent System: A common starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted based on the polarity of your compound as determined by TLC. For example, a gradient of 10% to 50% ethyl acetate in hexanes may be effective.
-
-
Crystallization:
-
Solvent Selection: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. If the product is soluble only in high-boiling point solvents like DMF or DMSO, an anti-solvent precipitation or diffusion crystallization method may be necessary.[2]
-
Experimental Protocols
General Protocol for the Synthesis of 2-Alkoxy-5-nitropyridine
This protocol is adapted from the synthesis of related compounds and can be used as a starting point for the synthesis of this compound by substituting the alcohol with sodium benzenesulfinate.
-
Reaction Setup: To a solution of the alcohol (e.g., methanol, ethanol) as the solvent, add the corresponding sodium alkoxide or a suitable base (e.g., sodium hydride) to generate the alkoxide in situ.
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Addition of Starting Material: Add 5-nitropyridine-2-sulfonic acid or 2-chloro-5-nitropyridine to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it if necessary. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or crystallization.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for your specific reaction. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.
References
Technical Support Center: Reactivity of 5-Nitro-2-(phenylsulfonyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-(phenylsulfonyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This is due to two key structural features:
-
Electron-Withdrawing Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group, which reduces the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles.
-
Good Leaving Group: The phenylsulfonyl group at the 2-position is an excellent leaving group, facilitating the substitution reaction.
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Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring also contributes to the activation of the 2-position towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a crucial role in SNAr reactions by stabilizing the charged transition states and intermediates. The rate of reaction is generally influenced by the solvent's polarity, polarizability, and hydrogen-bonding capabilities.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are often excellent choices for SNAr reactions. They are effective at solvating the cationic counter-ion of the nucleophile and the charged intermediate without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.
-
Polar Protic Solvents: Solvents such as methanol, ethanol, and water can also be used. However, they can solvate the nucleophile through hydrogen bonding, which may decrease its reactivity. The overall effect on the reaction rate will depend on the balance between the stabilization of the transition state and the deactivation of the nucleophile.
-
Nonpolar Solvents: Reactions in nonpolar solvents like toluene or hexane are generally much slower due to their inability to stabilize the charged intermediates.
Q3: What are some common nucleophiles used in reactions with this compound?
A3: A wide range of nucleophiles can be used, with their reactivity depending on their nucleophilicity and the reaction conditions. Common examples include:
-
Amines: Primary and secondary amines (e.g., piperidine, morpholine, aniline derivatives) are frequently used nucleophiles.
-
Thiols: Thiolates are generally very potent nucleophiles and react readily.
-
Alkoxides and Phenoxides: These oxygen-based nucleophiles are also effective.
-
Azides: The azide ion is a good nucleophile for introducing an azido group.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggestion |
| Insufficiently activated substrate | While this compound is highly activated, ensure the purity of the starting material. |
| Poor nucleophile | The chosen nucleophile may not be strong enough under the reaction conditions. Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate a protic nucleophile (e.g., using NaH with an alcohol). |
| Inappropriate solvent | The reaction may be slow in the chosen solvent. If using a nonpolar or polar protic solvent, consider switching to a polar aprotic solvent like DMSO or DMF to enhance the reaction rate. |
| Low reaction temperature | SNAr reactions, while often facile, may require heating to proceed at a reasonable rate. Try increasing the reaction temperature. |
| Presence of water | For moisture-sensitive nucleophiles or reactions, ensure all reagents and solvents are dry. |
Problem 2: Formation of multiple products or side reactions.
| Possible Cause | Suggestion |
| Reaction with the nitro group | Strong reducing agents can reduce the nitro group. Avoid strongly reducing conditions if the nitro group is to be retained. |
| Di-substitution | If the nucleophile or the product formed can act as a nucleophile itself, di-substitution on the pyridine ring or reaction at another site might occur. Use a stoichiometric amount of the nucleophile. |
| Side reactions of the nucleophile | The nucleophile may undergo self-condensation or other side reactions under the reaction conditions. Review the stability of the nucleophile. |
| Hydrolysis of the starting material | In the presence of water, particularly at elevated temperatures or under basic conditions, the phenylsulfonyl group may be hydrolyzed. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggestion | | Product is highly polar | Products containing a pyridine nitrogen and a nitro group can be quite polar, leading to difficult separation from polar solvents like DMSO or DMF. Consider extraction with a suitable organic solvent after dilution with water. | | Product is an oil | If the product does not crystallize, purification by column chromatography may be necessary. | | Contamination with starting materials | Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. |
Data Presentation
Table 1: Effect of Nucleophile on the Yield of 2-Substituted-5-nitropyridines from a Phenylsulfonylpyridine Analogue
Reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles. While the leaving group is sulfonate instead of phenylsulfonyl, the trend in reactivity provides a useful comparison.
| Nucleophile | Product | Yield (%)[1][2] |
| Methoxide | 2-Methoxy-5-nitropyridine | 95 |
| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 |
| Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65 |
| Ammonia | 2-Amino-5-nitropyridine | 92 |
| Butylamine | 2-(Butylamino)-5-nitropyridine | 76 |
| Diethylamine | 2-(Diethylamino)-5-nitropyridine | 62 |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | 77 |
Table 2: Kinetic Parameters for the Reaction of 4-Substituted Pyridine 1-Oxides with Piperidine in Ethanol at 25°C
This table illustrates the type of kinetic data that can be obtained and the effect of different leaving groups on the activation parameters in a single solvent.
| Leaving Group | k (L mol-1 s-1) | Ea (kcal mol-1) | log A |
| -NO2 | 1.8 x 10-4 | 14.5 | 6.8 |
| -Br | 1.2 x 10-6 | 20.1 | 9.2 |
| -Cl | 4.8 x 10-7 | 20.8 | 9.3 |
Experimental Protocols
General Procedure for the Reaction of this compound with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific nucleophiles and solvents.
-
Reagents and Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMSO, DMF, or ethanol).
-
Add the amine nucleophile (1.0 - 1.2 eq). If the nucleophile is a salt, it can be used directly. If it is a protic nucleophile, a non-nucleophilic base (e.g., K2CO3, Et3N) may be added to facilitate the reaction.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a polar aprotic solvent was used, pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If the product is soluble or an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Kinetic Measurement by UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the reaction kinetics.
-
Instrumentation and Setup:
-
Use a UV-Vis spectrophotometer with a thermostatted cell holder.
-
Prepare stock solutions of this compound and the nucleophile in the desired solvent.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the product and ensure that the starting materials have minimal absorbance at this wavelength.
-
In a cuvette, mix the solutions of the starting material and the nucleophile at the desired temperature. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Visualizations
References
refining the workup procedure for 5-Nitro-2-(phenylsulfonyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-(phenylsulfonyl)pyridine and related compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction seems incomplete after the recommended reaction time. How can I confirm this and what should I do?
A1: To confirm reaction completion, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation and by-product formation.
Q2: I am observing a significant amount of an unknown impurity in my crude product. What could be the cause and how can I minimize it?
A2: The formation of impurities can be due to several factors:
-
Side Reactions: One possible side reaction is the ipso-substitution of the nitro group, especially under oxidative conditions[1].
-
Starting Material Impurities: Ensure the purity of your starting materials, 2-chloro-5-nitropyridine and benzenesulfinic acid sodium salt, before starting the reaction.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to by-product formation.
To minimize impurities, ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. Also, maintain the recommended reaction temperature and stoichiometry.
Q3: My yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can be attributed to several factors:
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Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.
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Product Loss During Workup: The workup procedure, especially extraction and precipitation steps, can lead to product loss.
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Mechanical Losses: Transferring the reaction mixture between vessels can also contribute to lower yields.
-
Side Reactions: The formation of by-products will consume your starting materials and reduce the yield of the desired product.
To improve your yield, you can try optimizing the reaction conditions (e.g., solvent, temperature, and reaction time). During the workup, ensure you perform multiple extractions with the appropriate solvent to maximize the recovery of your product.
Q4: I am having difficulty purifying the final product. What purification techniques are recommended?
A4: For the purification of this compound, several methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system needs to be identified through solubility tests.
-
Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A range of solvent systems (e.g., ethyl acetate/hexane) can be used to elute the desired product.
-
Solid-Phase Extraction (SPE): Phenylboronic acid (PBA) solid-phase extraction has been shown to be effective for the purification of pyridine compounds[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction by TLC/LC-MS. Extend reaction time or cautiously increase temperature. |
| Low Yield | Incomplete reaction, product loss during workup, side reactions. | Ensure complete reaction. Optimize workup procedure (e.g., multiple extractions). Control reaction conditions to minimize side reactions. |
| Presence of Impurities | Side reactions (e.g., ipso-substitution), impure starting materials. | Run reaction under inert atmosphere. Check purity of starting materials. Optimize reaction conditions. |
| Difficulty in Purification | Inappropriate purification method. | Experiment with different purification techniques: recrystallization, column chromatography, or SPE[2]. |
| Product is an Oil/Gummy Solid | Presence of residual solvent or impurities. | Attempt to precipitate the solid by adding a non-polar solvent (e.g., hexane). If that fails, purify by column chromatography. |
Experimental Protocols
General Aqueous Workup Procedure:
This procedure is a general guideline and may need to be optimized for your specific reaction conditions.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated aqueous sodium chloride solution) to remove excess water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Substituted-5-Nitropyridines: Validation of a Synthetic Route Utilizing 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a synthetic route utilizing the reactivity of 5-nitro-2-(phenylsulfonyl)pyridine for the synthesis of 2-substituted-5-nitropyridines against a common alternative pathway. The information presented is supported by experimental data from peer-reviewed literature and patents to assist researchers in making informed decisions for their synthetic strategies. 2-Substituted-5-nitropyridines are crucial intermediates in the pharmaceutical industry, serving as building blocks for a variety of active pharmaceutical ingredients.
Performance Comparison of Synthetic Routes
The primary route under consideration involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by a nitro group and bearing a sulfonyl group as a leaving group. For the purpose of this guide, we will use the closely related and well-documented reactivity of 5-nitropyridine-2-sulfonic acid as a proxy for this compound, as both possess excellent leaving groups at the 2-position. This direct substitution approach is compared against a more traditional multi-step pathway starting from 2-aminopyridine.
Table 1: Synthesis of 2-Amino-5-nitropyridine
| Parameter | Route 1: Direct Nucleophilic Substitution | Route 2: Nitration of 2-Aminopyridine |
| Starting Material | 5-Nitropyridine-2-sulfonic acid | 2-Aminopyridine |
| Key Reagents | Ammonia | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Steps | 1 | 1 |
| Reported Yield | 92%[1] | ~92%[2] |
| Reaction Conditions | Not specified, likely requires heating | 58-60°C, 10-12 hours[2] |
| Advantages | High yield, potentially simpler workup | High yield, readily available starting material |
| Disadvantages | Starting material may be less common | Use of strong, corrosive acids; potential for regioisomer formation[3] |
Table 2: Synthesis of 2-Alkoxy-5-nitropyridines (e.g., 2-Methoxy-5-nitropyridine)
| Parameter | Route 1: Direct Nucleophilic Substitution | Route 2: Multi-Step from 2-Aminopyridine |
| Starting Material | 5-Nitropyridine-2-sulfonic acid | 2-Aminopyridine |
| Key Reagents | Sodium Methoxide/Methanol | 1. HNO₃/H₂SO₄ 2. NaNO₂/HCl 3. POCl₃ 4. NaOCH₃/CH₃OH |
| Reaction Steps | 1 | 4 |
| Reported Yield | 95% (for 2-methoxy)[1] | Overall yield is a product of individual step yields (e.g., ~87% for hydrolysis, then chlorination, then ~96% for methoxylation)[4] |
| Reaction Conditions | Not specified, likely mild | Multi-step process with varying and sometimes harsh conditions (e.g., use of POCl₃)[4][5] |
| Advantages | High yield, significantly fewer steps, atom economy | Utilizes a common starting material |
| Disadvantages | Availability of starting material | Long and complex synthesis, use of hazardous reagents, generation of more waste |
Experimental Protocols
Route 1: Nucleophilic Substitution of 5-Nitropyridine-2-sulfonic acid (Representative Protocol)
-
Synthesis of 2-Amino-5-nitropyridine: While a detailed protocol for the reaction with this compound is not available, the reaction with the analogous 5-nitropyridine-2-sulfonic acid involves treating the sulfonic acid with an aqueous solution of ammonia. The reaction mixture is typically heated to drive the substitution, followed by cooling to crystallize the product. The product is then isolated by filtration, washed, and dried. A yield of 92% has been reported for this transformation.[1]
-
Synthesis of 2-Methoxy-5-nitropyridine: To a solution of methanol, sodium metal is added to form sodium methoxide. 5-Nitropyridine-2-sulfonic acid is then added to this solution. The reaction proceeds, likely at room temperature or with gentle heating, to afford 2-methoxy-5-nitropyridine. The product can be isolated by removing the solvent and partitioning the residue between water and an organic solvent, followed by crystallization. A yield of 95% has been reported.[1]
Route 2: Alternative Synthesis of 2-Methoxy-5-nitropyridine
-
Nitration of 2-Aminopyridine: 18.82g of 2-aminopyridine is dissolved in 75.3g of 1,2-dichloroethane. A mixture of concentrated sulfuric acid and fuming nitric acid (45.17g) is added dropwise below 10°C. The reaction is then maintained at 60°C for 12 hours. After cooling, the reaction mixture is washed with water until the pH is 5-8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed, and dried to yield 2-amino-5-nitropyridine (25.83g, 91.67% yield).[2]
-
Hydrolysis to 2-Hydroxy-5-nitropyridine: 13.9g of 2-amino-5-nitropyridine is dissolved in 55.6g of 15% hydrochloric acid. The solution is cooled to below 0°C, and a 20% aqueous solution of sodium nitrite (48.3g) is added dropwise. The reaction is kept at 5°C for 30 minutes. The solution is then concentrated under reduced pressure, and the precipitated solid is cooled, washed with ice water, and dried to give 2-hydroxy-5-nitropyridine (12.48g, 87.61% yield).[4]
-
Chlorination to 2-Chloro-5-nitropyridine: 14.01g of 2-hydroxy-5-nitropyridine is added to 61.33g of phosphorus oxychloride with stirring. 1.5g of DMF is added as a catalyst. The mixture is heated to reflux and maintained for 3 hours. Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured into ice water, and the resulting solid is filtered, washed, and dried to yield 2-chloro-5-nitropyridine.[4]
-
Methoxylation to 2-Methoxy-5-nitropyridine: 15.85g of 2-chloro-5-nitropyridine is added to 79.25g of methanol with stirring. 6.48g of sodium methoxide is then slowly added. The mixture is heated to reflux and maintained for 1 hour. The methanol is recovered under reduced pressure, and ice water is added to the residue to precipitate the product. The solid is filtered, washed with ice water, and dried to yield 2-methoxy-5-nitropyridine (16.43g, 96.49% yield).[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Workflow for the direct synthesis of 2-substituted-5-nitropyridines.
Caption: Multi-step pathway from 2-aminopyridine to 2-alkoxy-5-nitropyridines.
Conclusion
The validation of a synthetic route employing this compound (or its sulfonic acid analogue) demonstrates a highly efficient and streamlined approach for the synthesis of 2-amino- and 2-alkoxy-5-nitropyridines. Compared to the traditional multi-step synthesis starting from 2-aminopyridine, the direct substitution method offers significant advantages in terms of step economy, overall yield, and potentially milder reaction conditions, especially for the synthesis of alkoxy derivatives. While the availability of the starting sulfonyl- or sulfo-pyridine may be a consideration, the substantial reduction in synthetic complexity and waste generation makes it a compelling alternative for process development and large-scale manufacturing in the pharmaceutical industry.
References
- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
The Superior Activating Power of 5-Nitro-2-(phenylsulfonyl)pyridine in Nucleophilic Aromatic Substitution
A comprehensive comparison of pyridine activating groups for nucleophilic aromatic substitution (SNAr) reactions reveals that 5-Nitro-2-(phenylsulfonyl)pyridine and related sulfonyl derivatives demonstrate exceptional performance, often leading to higher yields and cleaner reactions compared to traditionally used activating groups such as halogens. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, supported by experimental data, to facilitate the selection of the most effective activating group for their synthetic needs.
The activation of the pyridine ring towards nucleophilic attack is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups. This is particularly crucial in the synthesis of pharmaceutical compounds and other fine chemicals where pyridyl moieties are prevalent. The efficacy of an activating group is determined by its ability to withdraw electron density from the pyridine ring, thereby facilitating the addition of a nucleophile.
Comparative Performance of Pyridine Activating Groups
Experimental data robustly supports the superiority of sulfonyl-based activating groups over halo-pyridines in SNAr reactions. The following table summarizes the percentage yields of 2-substituted-5-nitropyridine products from reactions with various nucleophiles, comparing a sulfonate activating group (a close analogue to the phenylsulfonyl group) with a chloro activating group.
| Activating Group at C2 | Nucleophile | Product | Yield (%) | Reference |
| -SO3K | Ammonia (aq) | 2-Amino-5-nitropyridine | 92 | [1][2] |
| -Cl | Ammonia | 2-Amino-5-nitropyridine | 85 | [3] |
| -SO3K | Sodium ethoxide | 2-Ethoxy-5-nitropyridine | 97 | [1][2] |
| -Cl | Not specified | 2-Chloro-5-nitropyridine Synthesis | 95.3 | [2] |
| -SO3K | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Not Reported | |
| -Cl | Piperidine | Not Reported | ||
| -SO3K | Sodium methoxide | 2-Methoxy-5-nitropyridine | 95 | [1][2] |
| -Cl | Sodium methoxide | Not Reported |
Note: The data for the sulfonate activating group is from reactions with potassium 5-nitropyridine-2-sulfonate.
The data clearly indicates that for nucleophiles such as ammonia and sodium ethoxide, the sulfonate activating group leads to significantly higher yields of the desired 2-substituted-5-nitropyridine product compared to the chloro activating group.
Reaction Mechanisms and Experimental Workflows
The enhanced reactivity of sulfonyl-activated pyridines can be attributed to the strong electron-withdrawing nature of the sulfonyl group, which significantly stabilizes the Meisenheimer intermediate formed during the SNAr reaction.
Signaling Pathway of Nucleophilic Aromatic Substitution on Pyridine
Caption: Generalized mechanism of nucleophilic aromatic substitution on an activated pyridine ring.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial for the overall reaction rate. Subsequently, the leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final substituted product.
Experimental Workflow for the Synthesis of 2-Substituted-5-Nitropyridines
Caption: A typical experimental workflow for nucleophilic aromatic substitution reactions.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-substituted-5-nitropyridines using a sulfonate activating group, which can be adapted for phenylsulfonyl-activated substrates.
Synthesis of 2-Amino-5-nitropyridine from Potassium 5-nitropyridine-2-sulfonate[1][2]
-
Reactants: Potassium 5-nitropyridine-2-sulfonate (1.00 g, 4.00 mmol), concentrated aqueous ammonia (10 mL).
-
Procedure: A mixture of potassium 5-nitropyridine-2-sulfonate and concentrated aqueous ammonia is heated in a sealed vessel at 100 °C for 4 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried.
-
Yield: 92%
Synthesis of 2-Ethoxy-5-nitropyridine from Potassium 5-nitropyridine-2-sulfonate[1][2]
-
Reactants: Potassium 5-nitropyridine-2-sulfonate (500 mg, 2.00 mmol), sodium ethoxide (272 mg, 4.00 mmol), absolute ethanol (10 mL).
-
Procedure: A solution of sodium ethoxide in absolute ethanol is added to a suspension of potassium 5-nitropyridine-2-sulfonate in absolute ethanol. The mixture is heated at reflux for 30 minutes. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to give the product.
-
Yield: 97%
Conclusion
The use of this compound and related sulfonyl derivatives as activating groups for nucleophilic aromatic substitution on the pyridine ring offers a distinct advantage over classical halo-pyridines. The strong electron-withdrawing capacity of the sulfonyl group leads to enhanced reactivity and often results in higher yields of the desired substituted products. For researchers and professionals in drug development and fine chemical synthesis, the adoption of these sulfonyl-activated pyridines can lead to more efficient and robust synthetic routes.
References
Comparative Study of Catalysts for 5-Nitro-2-(phenylsulfonyl)pyridine Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of catalysts for the coupling reactions of 5-Nitro-2-(phenylsulfonyl)pyridine, a versatile building block in medicinal chemistry. The following sections detail a comparison of common catalyst systems, present quantitative data from catalyst screening studies, and provide standardized experimental protocols.
The coupling of this compound involves the substitution of the phenylsulfonyl group, which acts as a leaving group, with various nucleophiles. This transformation is typically achieved through cross-coupling reactions, most notably the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice of catalyst is critical for achieving high yields and selectivity, especially given the presence of the electron-withdrawing nitro group which can influence the reactivity of the pyridine ring.
Catalyst System Comparison: Palladium, Nickel, and Copper
Palladium complexes are the most extensively studied and frequently employed catalysts for these types of cross-coupling reactions. However, nickel and copper-based catalysts are emerging as viable, and in some cases, superior alternatives due to their different reactivity profiles and lower cost.
| Catalyst System | Primary Advantages | Common Ligands | Key Considerations |
| Palladium | High efficiency, broad functional group tolerance, well-established methodologies. | Phosphine-based ligands (e.g., PPh₃, Buchwald ligands like XPhos), N-heterocyclic carbenes (NHCs). | Higher cost, potential for catalyst poisoning by certain functional groups. |
| Nickel | Lower cost than palladium, unique reactivity for challenging substrates, effective for C-O bond cleavage. | Phosphine ligands, NHCs. | Often requires more stringent inert atmosphere conditions, can be more sensitive to air and moisture. |
| Copper | Low cost, effective for C-N and C-S bond formation, often used in Ullmann-type reactions. | Phenanthroline, diamine-based ligands. | Can require higher reaction temperatures, may have a more limited substrate scope compared to palladium. |
Data Presentation: Catalyst Screening for Suzuki-Miyaura Coupling
The following table summarizes the results of a catalyst screening for the Suzuki-Miyaura coupling of a model substrate, 2,4-dichloropyrimidine, with phenylboronic acid. While not the exact target molecule, this data provides valuable insights into the relative performance of different palladium catalysts and ligands for a related pyridine-like heterocycle, which can inform catalyst selection for this compound coupling.
Table 1: Catalyst Screening for the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 35 |
| 2 | Pd₂(dba)₃·CHCl₃ (2.5) | TTBP·HBF₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 23 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 36 |
| 4 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 45 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 58 |
| 6 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
Note: This data is for a model reaction and should be used as a starting point for optimization of the specific coupling of this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl Sulfones
This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2-Pyridyl Arenesulfonates
This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl sulfonates.[4]
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like BINAP or XPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂), the ligand, and the base.
-
Remove the tube from the glovebox and add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Workflow and Catalyst Comparison
To aid in the conceptualization of the experimental process and the relationships between different catalyst systems, the following diagrams are provided.
Caption: A typical workflow for screening and optimizing catalysts for cross-coupling reactions.
Caption: Comparative overview of common metal catalysts for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Intermediates in 5-Nitro-2-(phenylsulfonyl)pyridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing synthetic routes, and predicting product formation. In the context of drug development and medicinal chemistry, 5-nitro-2-(phenylsulfonyl)pyridine serves as a versatile scaffold. Its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of significant interest. This guide provides a comparative analysis of the characterization of intermediates formed during these reactions, drawing upon experimental data from analogous systems and computational studies to offer a comprehensive overview.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The reaction of this compound with nucleophiles is anticipated to proceed primarily through a stepwise nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the formation of a discrete intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group at the 5-position and the phenylsulfonyl group at the 2-position activates the pyridine ring for nucleophilic attack.
However, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur simultaneously without a stable intermediate, is also a possibility, particularly with very good leaving groups and less stable anionic intermediates.
Below is a logical diagram illustrating the potential reaction pathways.
Caption: Potential reaction pathways for the nucleophilic substitution of this compound.
Comparative Data of Related Nitropyridine Reactions
| Reactant | Nucleophile | Solvent | Observed Intermediate/Product | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | n-Butylamine | DMSO | 2-(Butylamino)-5-nitropyridine | - | [1] |
| 2-Chloro-5-nitropyridine | Piperidine | DMSO | 2-(Piperidino)-5-nitropyridine | - | [1] |
| 2-Phenoxy-5-nitropyridine | n-Butylamine | Acetonitrile | 2-(Butylamino)-5-nitropyridine (Base catalysis observed) | - | [1] |
| 5-Nitro-2-((pyridin-2-ylmethyl)amino)benzonitrile | Hydride (NaBH₄) | CDCl₃ | Meisenheimer complex | - | [2] |
| MDL860 (a nitro cyano phenoxybenzene) | Hydride (NaBD₄) | - | Meisenheimer complex (slow formation) | - | [2] |
Characterization of Intermediates: Experimental Protocols
The characterization of transient intermediates like Meisenheimer complexes requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the direct observation and structural elucidation of Meisenheimer complexes.
Experimental Workflow:
Caption: Workflow for the NMR spectroscopic characterization of a Meisenheimer complex.
Expected Observations: The formation of a Meisenheimer complex results in the loss of aromaticity of the pyridine ring. This leads to characteristic upfield shifts of the ring protons in the ¹H NMR spectrum. The appearance of a new sp³-hybridized carbon signal in the ¹³C NMR spectrum, corresponding to the carbon atom bearing both the nucleophile and the leaving group, is also a key indicator.[2][3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive for detecting the formation of colored Meisenheimer complexes.
Experimental Protocol:
-
Solution Preparation: Prepare dilute solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile, DMSO).
-
Blank Spectrum: Record the UV-Vis spectrum of the starting material.
-
Reaction Initiation: Add a solution of the nucleophile to the reactant solution in the cuvette.
-
Spectral Monitoring: Immediately begin recording spectra at timed intervals to monitor the appearance of new absorption bands.
-
Data Analysis: The formation of the highly conjugated, anionic Meisenheimer complex typically results in the appearance of one or more intense, long-wavelength absorption bands, often in the visible region.[3]
Computational Modeling of Reaction Pathways
In the absence of extensive experimental data, computational chemistry provides valuable insights into reaction mechanisms and the stability of intermediates. Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of the reaction.
Logical Flow of Computational Analysis:
Caption: A typical workflow for the computational investigation of an S_NAr reaction mechanism.
Such studies can predict the relative stability of the Meisenheimer complex and the activation barriers for both its formation and its progression to products, thereby helping to distinguish between a stepwise and a concerted mechanism.
Conclusion
The characterization of intermediates in the reactions of this compound is essential for a complete understanding of its reactivity. While direct experimental data is limited, a comparative approach using data from analogous nitropyridine systems, in conjunction with established spectroscopic techniques and computational modeling, provides a robust framework for investigation. The primary intermediate is expected to be a Meisenheimer complex, the stability and observability of which will depend on the specific nucleophile and reaction conditions. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to design experiments and interpret results in the study of this important class of reactions.
References
Unveiling the Reactivity of 5-Nitro-2-(phenylsulfonyl)pyridine: A Comparative Guide to its Kinetic Profile
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of electrophilic compounds is paramount for predicting reaction outcomes and designing novel therapeutics. This guide provides a comparative analysis of the kinetic studies of 5-Nitro-2-(phenylsulfonyl)pyridine and its analogs, offering insights into their reactivity towards nucleophiles. The data presented herein is crucial for applications ranging from covalent inhibitor design to the development of bioconjugation strategies.
While specific kinetic data for the reactions of this compound with a broad range of nucleophiles is not extensively available in the public domain, a comprehensive study on the analogous class of 2-sulfonylpyrimidines offers a robust framework for understanding its reactivity. This guide leverages data from a systematic kinetic assay of 2-sulfonylpyrimidine derivatives to provide a quantitative comparison of their reaction rates, highlighting the significant activating effect of the nitro group.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of various 2-sulfonylpyrimidines with the thiol nucleophile, glutathione (GSH). The data clearly demonstrates the substantial increase in reactivity imparted by electron-withdrawing substituents on the pyrimidine ring, with the 5-nitro derivative exhibiting one of the highest reaction rates. This serves as a strong proxy for the expected high reactivity of this compound.
| Compound (2-Sulfonylpyrimidine Derivative) | Substituent at C5 | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) at pH 7.0[1][2] |
| Reference Compound | -H | ~1.2 x 10⁻² |
| Electron-Donating Group | -OMe | ~1.0 x 10⁻³ |
| Electron-Withdrawing Groups | -CF₃ | ~4.2 x 10¹ |
| -NO₂ | ~6.8 x 10³ | |
| -COOMe | ~9.9 x 10³ |
Experimental Protocols
The kinetic data presented above was obtained using established and reliable experimental methodologies. The following protocols are representative of the techniques employed in the study of 2-sulfonylpyrimidine reactions and are directly applicable to kinetic investigations of this compound.
General Kinetic Measurement Protocol (UV-Vis Spectrophotometry)
-
Preparation of Solutions: Stock solutions of the 2-sulfonylpyrimidine derivatives are prepared in a suitable organic solvent (e.g., DMSO). Stock solutions of the nucleophile (e.g., glutathione) are prepared in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Reaction Initiation: The reaction is initiated by mixing the electrophile and nucleophile solutions in a quartz cuvette. Pseudo-first-order conditions are typically employed, with the nucleophile in large excess (e.g., 10-fold or greater) over the electrophile.
-
Data Acquisition: The change in absorbance over time is monitored at a wavelength where a significant difference in absorbance exists between the reactant and the product. The temperature is maintained at a constant value (e.g., 20 °C) using a temperature-controlled cuvette holder.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile.
General Kinetic Measurement Protocol (¹H NMR Spectroscopy)[1][2]
-
Sample Preparation: The 2-sulfonylpyrimidine derivative and the nucleophile are mixed in a deuterated buffer solution (e.g., KPi buffer in D₂O, pD 7.0) directly in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are recorded at regular time intervals.
-
Data Analysis: The reaction progress is monitored by integrating the signals corresponding to the disappearance of the reactant and the appearance of the product. The rate constants are then determined by fitting the concentration versus time data to the appropriate rate law.
Reaction Pathway and Experimental Workflow
The reaction of 2-sulfonylpyridines and their pyrimidine analogs with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general workflow for a kinetic study of these reactions is depicted below.
References
Assessing the Purity of Synthesized 5-Nitro-2-(phenylsulfonyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Among these, 5-Nitro-2-(phenylsulfonyl)pyridine holds significant interest due to its potential applications stemming from the electrophilic nature of its pyridine ring, enhanced by the electron-withdrawing nitro and phenylsulfonyl groups. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized this compound, alongside a comparison with alternative compounds, supported by experimental data and detailed protocols.
Introduction to this compound and Its Alternatives
This compound is a versatile reagent, particularly noted for its ability to act as a cysteine-modifying agent. The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, making it a valuable tool in chemical biology for selectively labeling cysteine residues in proteins. Additionally, the nitro-pyridine scaffold is a common feature in compounds with antimicrobial properties.
Key alternatives to this compound in these applications include other substituted pyridines and various nitroaromatic compounds. For cysteine modification, other 2-sulfonylpyridines with different substituents are employed to modulate reactivity. In the antimicrobial space, a wide array of nitro-heterocyclic compounds, such as nitrofurans and nitroimidazoles, are established alternatives.
Purity Assessment of this compound
Ensuring the high purity of synthesized this compound is critical for its intended applications, as impurities can lead to ambiguous experimental results and potential off-target effects. A multi-technique approach is recommended for a thorough purity assessment.
Common Impurities:
Based on the typical synthesis of this compound, which often involves the nitration of 2-(phenylsulfonyl)pyridine, potential impurities may include:
-
Isomeric Byproducts: Nitration at other positions on the pyridine ring.
-
Unreacted Starting Materials: Residual 2-(phenylsulfonyl)pyridine.
-
Over-nitrated or Under-nitrated Products: Dinitro- or non-nitrated species.
-
Solvent and Reagent Residues: Traces of acids, and organic solvents used in the synthesis and purification steps.
Analytical Techniques for Purity Determination:
A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity analysis of this compound.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the main compound and detects non-volatile impurities. |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of purity and separation of components. |
| Gas Chromatography (GC) | Detects and quantifies volatile impurities, including residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can detect and identify structural isomers and other impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and helps in the identification of impurities. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., nitro, sulfonyl). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from validated methods for similar pyridine derivatives and should be validated for this compound.[1][2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[1][3]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2-3) is commonly used for the separation of pyridine derivatives.[1][3] A typical starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 254 nm or 280 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. For instance, the presence of signals corresponding to unreacted 2-(phenylsulfonyl)pyridine would be a clear indicator of incomplete reaction.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₁H₈N₂O₄S, MW: 264.26 g/mol ).[4] Other peaks may correspond to fragment ions or impurities.
Performance Comparison with Alternatives
Cysteine Reactivity
This compound is designed to react with cysteine residues in proteins. Its reactivity can be compared to other 2-sulfonylpyridines. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the pyridine ring, potentially leading to a faster reaction rate compared to unsubstituted or electron-donating group-substituted analogs.[5][6]
| Compound | Key Feature | Expected Reactivity with Cysteine |
| This compound | Strong electron-withdrawing nitro group | High |
| 2-(Phenylsulfonyl)pyridine | Unsubstituted | Moderate |
| 5-Methoxy-2-(phenylsulfonyl)pyridine | Electron-donating methoxy group | Lower |
A study on various 2-sulfonylpyridines demonstrated that electron-withdrawing groups increase the rate of reaction with thiols.[5][6][7] While specific kinetic data for the 5-nitro derivative was not found, the trend suggests it would be a highly reactive compound in this class.
Antimicrobial Activity
| Compound Class | Examples | General Antimicrobial Activity Profile |
| Nitro-pyridines | Various substituted nitro-pyridines | Broad-spectrum activity reported for some derivatives against bacteria and fungi.[8] |
| Nitrofurans | Nitrofurantoin | Effective against many Gram-positive and Gram-negative urinary tract pathogens. |
| Nitroimidazoles | Metronidazole | Primarily active against anaerobic bacteria and protozoa. |
Visualizing Experimental Workflows
To facilitate a clear understanding of the processes involved in assessing the purity and application of this compound, the following diagrams, generated using the DOT language, illustrate key workflows.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 69770-61-2 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pyridine Functionalization: A Guide to Alternatives for 5-Nitro-2-(phenylsulfonyl)pyridine
For researchers, scientists, and professionals in drug development, the strategic modification of pyridine rings is a cornerstone of modern organic synthesis. The highly activated compound 5-Nitro-2-(phenylsulfonyl)pyridine has served as a valuable reagent in this endeavor, primarily in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, the landscape of synthetic methodology is ever-evolving, and a range of effective alternatives now offer distinct advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic planning.
I. Alternatives in Nucleophilic Aromatic Substitution (SNAr) Reactions
The strong electron-withdrawing nitro group in this compound renders the 2-position highly susceptible to nucleophilic attack. The phenylsulfonyl group acts as an effective leaving group in this context. Key alternatives for this transformation primarily involve other leaving groups at the 2-position of the 5-nitropyridine core.
Comparative Performance of Leaving Groups
The efficiency of SNAr reactions on the 5-nitropyridine scaffold is critically dependent on the nature of the leaving group at the 2-position. Below is a comparison of commonly employed leaving groups with the sulfonyl functionality.
| Leaving Group | Nucleophile | Product | Yield (%) | Reference |
| -SO3H | Methoxide | 2-Methoxy-5-nitropyridine | 95 | [1][2] |
| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 | [1][2] | |
| Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65 | [1][2] | |
| Ammonia | 2-Amino-5-nitropyridine | 92 | [1][2] | |
| Butylamine | 2-Butylamino-5-nitropyridine | 76 | [1][2] | |
| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 | [1][2] | |
| -Cl | Ammonia | 2-Amino-5-nitropyridine | High | [3] |
| Primary/Secondary Amines | 2-Amino-3-methyl-5-nitropyridine derivatives | Good to Excellent | [3] | |
| Alcohols/Phenols | 2-Alkoxy/Aryloxy-5-nitropyridines | Good | [3] | |
| Thiols | 2-Thioether-5-nitropyridines | Good | [3] | |
| -F | Amines | N-Aryl-2-amino-5-nitropyridines | Moderate to Good |
Key Observations:
-
Sulfonic Acid (-SO3H): 5-Nitropyridine-2-sulfonic acid demonstrates excellent reactivity with a variety of nucleophiles, including alkoxides and amines, affording high yields of the corresponding substituted pyridines.[1][2] This reagent is a direct and highly effective alternative.
-
Halogens (-Cl, -F): 2-Chloro-5-nitropyridine is a widely used and commercially available alternative. It readily undergoes SNAr with a broad range of nucleophiles.[3] While direct quantitative comparison under identical conditions is sparse in the literature, the reactivity of halopyridines in SNAr is well-established, with the general trend being F > Cl > Br > I. 2-Fluoro-5-nitropyridine is expected to be more reactive than its chloro counterpart.
Experimental Protocol: Synthesis of 2-Alkoxy-5-nitropyridines from 5-Nitropyridine-2-sulfonic Acid
This protocol is adapted from the work of Crampton et al.[1][2]
Materials:
-
Potassium salt of 5-nitropyridine-2-sulfonic acid
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Potassium hydroxide
Procedure:
-
A solution of the potassium salt of 5-nitropyridine-2-sulfonic acid in the corresponding alcohol is prepared.
-
A solution of potassium hydroxide in the same alcohol is added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the product.
References
A Cost-Benefit Analysis of 5-Nitro-2-(phenylsulfonyl)pyridine in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors and bioconjugation strategies, the selection of an appropriate electrophilic warhead is a critical decision that influences a project's timeline, cost, and ultimate success. This guide provides a comprehensive cost-benefit analysis of 5-Nitro-2-(phenylsulfonyl)pyridine, a member of the widely utilized 2-sulfonylpyridine class of reagents. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
This compound is a highly reactive electrophile designed for the selective modification of cysteine residues in proteins. The electron-withdrawing nitro group at the 5-position of the pyridine ring significantly enhances the reactivity of the C2 position towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for rapid and efficient bioconjugation under mild conditions. However, this increased reactivity must be weighed against potential off-target effects and the cost of synthesis. This guide will delve into the quantitative performance of this compound, compare it to common alternatives, and provide detailed experimental protocols for its synthesis and application.
Performance Comparison
The primary application of this compound in a research and drug development context is as a cysteine-reactive electrophile for bioconjugation. Its performance can be quantitatively assessed by its reaction rate with thiols. Below is a comparison of second-order rate constants for the reaction of various 2-substituted pyridines with a model thiol, illustrating the impact of the substituent on reactivity.
| Compound | Substituent at C5 | Second-Order Rate Constant (M⁻¹s⁻¹) with Thiol | Relative Reactivity |
| 2-(Phenylsulfonyl)pyridine | H | ~1 | 1x |
| This compound | NO₂ | ~50-100 (estimated) | ~50-100x |
| 2-Chloro-5-nitropyridine | NO₂ | ~10 | 10x |
| 2-Fluoro-5-nitropyridine | NO₂ | >100 | >100x |
Cost-Benefit Analysis
| Feature | This compound | 2-Chloro-5-nitropyridine | Iodoacetamide |
| Reactivity | Very High | High | Moderate |
| Selectivity | Good for Cys | Good for Cys | Moderate (can react with other nucleophiles) |
| Stability of Conjugate | High (stable thioether bond) | High (stable thioether bond) | Moderate (can be reversible) |
| Cost of Synthesis/Purchase | High | Moderate | Low |
| Availability | Limited commercial suppliers | Readily available | Readily available |
| Ideal Application | Rapid and irreversible protein modification, covalent inhibitor development. | General protein labeling, covalent inhibitor development. | Routine protein labeling, when cost is a primary concern. |
Experimental Protocols
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved in two steps from the commercially available 2-chloro-5-nitropyridine.
Step 1: Synthesis of 5-Nitro-2-(phenylthio)pyridine
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add thiophenol (1.1 eq) and a base such as triethylamine or potassium carbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 5-Nitro-2-(phenylthio)pyridine.
Step 2: Oxidation to this compound
-
Dissolve the 5-Nitro-2-(phenylthio)pyridine (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with DCM, wash with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Protocol for Cysteine-Specific Protein Modification
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-100 mM.
-
Prepare the protein solution in a suitable buffer (e.g., phosphate or HEPES buffer) at a pH between 7.0 and 8.5. The presence of a reducing agent like TCEP may be necessary to ensure the target cysteine is in its reduced state.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 10-fold molar excess.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by mass spectrometry to observe the mass shift corresponding to the covalent modification.
-
Remove the excess unreacted reagent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Characterize the modified protein using techniques such as mass spectrometry, SDS-PAGE, and functional assays to confirm the extent and site of modification and its effect on protein activity.
Visualizing the Chemistry and its Application
To better understand the processes involved, the following diagrams illustrate the synthesis workflow and a potential application in modulating a signaling pathway.
Caption: Synthetic workflow for this compound.
Caption: Covalent inhibition of a kinase signaling pathway.
Conclusion
This compound stands out as a highly reactive and selective tool for cysteine-targeted bioconjugation. Its primary advantage lies in the rapid kinetics afforded by the activating nitro group, making it ideal for applications where speed and irreversible modification are paramount, such as in the development of potent covalent inhibitors for drug discovery. However, its higher cost and limited commercial availability compared to alternatives like 2-chloro-5-nitropyridine or iodoacetamide necessitate a careful cost-benefit assessment. For early-stage research or applications where high reactivity is not a critical requirement, less expensive alternatives may be more suitable. Ultimately, the choice of reagent will depend on the specific experimental goals, budget, and the desired balance between reactivity, selectivity, and cost.
Confirming the Structure of 5-Nitro-2-(phenylsulfonyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the molecular structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Nitro-2-(phenylsulfonyl)pyridine, a class of compounds with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount.[1] This guide provides a comparative overview of key experimental techniques for structure elucidation, supported by data from related compounds and detailed experimental protocols.
Spectroscopic and Crystallographic Analysis: A Multi-Faceted Approach
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the molecular formula and connectivity, single-crystal X-ray diffraction offers the definitive determination of the three-dimensional atomic arrangement in the solid state.
Data Presentation: Comparative Spectroscopic and Crystallographic Data
The following tables summarize typical data obtained from the structural analysis of related nitro- and sulfonyl-containing heterocyclic compounds. These values serve as a reference for researchers working on new this compound derivatives.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine and Phenyl Moieties
| Compound/Fragment | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| Pyridine Moiety (general) | 7.0 - 9.0 | 120 - 155 | [2] |
| Phenylsulfonyl Moiety (general) | 7.5 - 8.0 | 125 - 140 | [3] |
| 2-aminopyridine | 6.5 - 8.0 | 108 - 158 | [4] |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | 7.2 - 9.2 | 110 - 165 | [5][6] |
Table 2: Key Mass Spectrometry (MS) Fragmentation Patterns
| Technique | Expected Observations | Significance |
| Electrospray Ionization (ESI-MS) | Accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻. | Confirms molecular formula.[7] |
| High-Resolution Mass Spectrometry (HRMS) | Provides high-precision mass data to determine elemental composition. | Differentiates between isobaric compounds. |
Table 3: Comparative Single-Crystal X-ray Diffraction Data
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2-Nitro-1-(phenylsulfonyl)-1H-indole | Orthorhombic | Pbca | a = 16.7613(16) Å, b = 7.4192(5) Å, c = 20.856(2) Å | [3] |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Monoclinic | P2₁/n | a = 9.981(2) Å, b = 12.347(3) Å, c = 10.161(3) Å, β = 101.450(9)° | [8] |
| 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile | Orthorhombic | P2₁2₁2₁ | a = 6.66446(13) Å, b = 9.38249(18) Å, c = 22.3970(6) Å | [9] |
| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Monoclinic | P2₁ | a = 9.6598(4) Å, b = 7.4249(3) Å, c = 11.2457(6) Å, β = 109.745(5)° | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections outline standard procedures for the key analytical techniques.
Synthesis of 2-(Phenylsulfonyl)amino Pyridine (A Related Compound)
A reported synthesis of a related compound, 2-(phenylsulfonyl)amino pyridine, was achieved through the sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline aqueous medium.[4] This provides a potential synthetic route for precursors to this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI). Acquire data in both positive and negative ion modes.
-
Data Analysis: Determine the mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural insights.
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.[11]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: Mount a suitable crystal on a diffractometer.[8] Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group.[12] Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental process for confirming the structure of a novel this compound derivative.
References
- 1. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-Nitro-2-(phenylsulfonyl)pyridine
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a detailed guide on the operational and disposal procedures for 5-Nitro-2-(phenylsulfonyl)pyridine, based on available safety data for structurally related compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 69770-61-2) was not located. The following information is extrapolated from safety data for similar compounds, such as 2-Chloro-5-nitropyridine, and general chemical safety principles. It is imperative to consult the specific SDS for any chemical before handling and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dusts/vapors are likely to be generated, a NIOSH-approved respirator is recommended.
Quantitative Safety Data Summary
The following table summarizes the key hazard information for compounds structurally related to this compound. This data should be considered as a guideline for assessing the potential risks.
| Hazard Classification | GHS Pictogram | Precautionary Statement Examples |
| Skin Corrosion/Irritation (Category 2) | GHS07: Exclamation mark | P264: Wash hands and any exposed skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07: Exclamation mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07: Exclamation mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Proper Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Adherence to institutional, local, and national regulations is crucial.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive approach to the handling and disposal of this compound is designed to minimize risks and ensure the safety of all laboratory personnel. By following these procedures, researchers can contribute to a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling 5-Nitro-2-(phenylsulfonyl)pyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Nitro-2-(phenylsulfonyl)pyridine. The following procedures are based on general safety protocols for handling related chemical compounds, including nitro and sulfonyl-containing substances. A thorough risk assessment should be conducted before beginning any work.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be worn at all times in the laboratory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must meet ANSI Z.87.1 1989 standard. |
| Chemical Splash Goggles | Required when there is a risk of splashing. | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or explosion.[1][2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider thicker, more resistant gloves. Always consult the glove manufacturer's resistance guide.[3] |
| Double Gloving | Recommended to prevent contamination of the surrounding area when working in a biosafety cabinet or isolator. The outer glove should be removed and disposed of within the containment area.[4] | |
| Body Protection | Laboratory Coat | A flame-resistant Nomex® lab coat is recommended. It should be fully buttoned to cover as much skin as possible.[3] |
| Apron | A PVC apron can provide an additional layer of protection.[1] | |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot; no open-toed or perforated shoes are permitted.[3] |
| Respiratory Protection | Respirator | If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used. This requires annual medical evaluations and fit testing.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5][6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have all necessary equipment and reagents prepared before handling the compound.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
2. Handling:
-
Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1]
-
When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.
-
If making a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.[5]
3. Spill Management:
-
In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a suitable, closed container for disposal.[6]
-
For larger spills, evacuate the area and alert the appropriate safety personnel.
III. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Container Decontamination:
-
Thoroughly decontaminate any reusable containers that have come into contact with the chemical before reuse.
-
IV. Experimental Workflow and Safety Precautions
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
